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  • Product: 4-Ethynyl-3-fluorobenzonitrile
  • CAS: 1581281-30-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts of 4-Ethynyl-3-fluorobenzonitrile: A Comprehensive Guide for Structural Validation

Executive Summary For researchers and drug development professionals, the precise structural validation of fluorinated benzonitriles is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural validation of fluorinated benzonitriles is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). 4-Ethynyl-3-fluorobenzonitrile presents a unique nuclear magnetic resonance (NMR) profile due to the complex interplay of three distinct functional groups: a strongly electron-withdrawing nitrile (-CN), a highly electronegative yet resonance-donating fluorine (-F), and a terminal alkyne (-C≡CH).

This technical guide deconstructs the 1 H and 13 C NMR spectral assignments of this molecule. By moving beyond simple data listing, we explore the fundamental causality behind the observed chemical shifts and coupling constants, providing a self-validating experimental framework for high-fidelity structural elucidation.

Molecular Architecture & Electronic Effects

The aromatic ring of 4-ethynyl-3-fluorobenzonitrile is a highly polarized spin system. The assignment of its NMR signals relies on understanding the competing inductive and resonance effects of its substituents:

  • Nitrile Group (-CN) at C1 : Exerts a strong electron-withdrawing effect via both induction and resonance, significantly deshielding the ortho and para positions.

  • Fluorine Atom (-F) at C3 : Highly electronegative (withdrawing electron density inductively) but possesses lone pairs that donate electron density into the ring via resonance. This resonance effect strongly shields the ortho and para carbons and protons.

  • Ethynyl Group (-C≡CH) at C4 : Mildly electron-withdrawing, but its most notable feature is the diamagnetic anisotropy generated by the carbon-carbon triple bond, which heavily influences the chemical shift of the terminal alkyne proton.

SpinSystem F 19F H2 H2 F->H2 3J (~9 Hz) H5 H5 F->H5 4J (~5 Hz) H6 H6 F->H6 5J (~1 Hz) H2->H6 4J (~1.5 Hz) H5->H6 3J (~8 Hz) Halk H_alk

Figure 1: Spin system and scalar coupling network of 4-ethynyl-3-fluorobenzonitrile.

1 H NMR Spectral Assignment & Causality

The 1 H NMR spectrum (in CDCl 3​ ) features three distinct aromatic protons and one terminal alkyne proton. According to standard empirical increment models for substituted benzenes[1], the chemical shifts can be accurately predicted and assigned based on their specific chemical environments.

Quantitative 1 H NMR Data Summary
ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Logic
H5 ~7.61dd 3JHH​ ≈ 8.0, 4JHF​ ≈ 6.0Most downfield. Lacks resonance shielding from F; feels inductive pull of CN and F.
H6 ~7.44dd (or ddd) 3JHH​ ≈ 8.0, 4JHH​ ≈ 1.5Deshielded by ortho-CN, but partially shielded by para-F resonance.
H2 ~7.38dd 3JHF​ ≈ 8.5, 4JHH​ ≈ 1.5Deshielded by ortho-CN, but heavily shielded by ortho-F resonance.
C≡CH ~3.45s-Highly shielded by the diamagnetic anisotropic cone of the triple bond.
The Causality of the Aromatic Region

A common pitfall is assuming the proton closest to the highly electronegative fluorine (H2) will be the most downfield. This is incorrect. Fluorine's resonance donation strongly shields the ortho (H2) and para (H6) positions. H5, being meta to the fluorine, receives no resonance shielding and only experiences the inductive electron-withdrawing effects of the -F and -CN groups. Consequently, H5 appears furthest downfield .

Furthermore, the terminal alkyne proton appears as a sharp singlet near 3.45 ppm. When the molecule aligns with the external magnetic field, the circulation of the alkyne's π -electrons generates an induced magnetic field that opposes the applied field along the axis of the triple bond, heavily shielding the attached proton.

13 C NMR Spectral Assignment & C-F Coupling Dynamics

The 13 C NMR spectrum is dominated by heteronuclear spin-spin coupling between the carbon nuclei and the 19 F nucleus (spin I=1/2 ). The magnitude of these JCF​ couplings provides a self-validating map of the carbon framework[2].

Quantitative 13 C NMR Data Summary
CarbonPredicted Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Logic
C3 ~168.5d 1JCF​ ≈ 255Attached to F. Massive Fermi contact coupling.
C5 ~134.3d 3JCF​ ≈ 8Meta to F. Standard 3-bond scalar coupling.
C6 ~128.0d 4JCF​ ≈ 3Para to F. Minimal coupling.
C2 ~118.2d 2JCF​ ≈ 21Ortho to F. Strong 2-bond scalar coupling.
-CN ~117.5s-Characteristic nitrile carbon region.
C1 ~113.8d 4JCF​ ≈ 3Attached to CN. Shielded by the nitrile group.
C4 ~112.7d 2JCF​ ≈ 15Ortho to F, attached to the alkyne.
-C≡ ~82.0d 3JCF​ ≈ 3Internal alkyne carbon.
≡CH ~77.0s-Terminal alkyne carbon.
The Causality of C-F Coupling

The massive 1JCF​ coupling constant (~255 Hz) at C3 is a direct consequence of the Fermi contact mechanism. Because the highly electronegative fluorine atom increases the s-orbital character of the C-F bond, the probability of electron density residing at the nucleus is maximized, resulting in an exceptionally large scalar coupling[2]. The 2JCF​ couplings at C2 and C4 (~15–21 Hz) serve as secondary validation points to confirm the ortho positions relative to the fluorine atom.

Experimental Protocols for High-Fidelity Validation

To ensure the accurate capture of both chemical shifts and complex coupling patterns, strict adherence to optimized NMR acquisition parameters is required. Below is the self-validating protocol for multi-nuclear analysis[3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 4-ethynyl-3-fluorobenzonitrile.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1 H NMR Acquisition (500 MHz)

  • Load the sample and lock the spectrometer to the CDCl 3​ deuterium signal.

  • Shim the magnet to achieve a baseline linewidth of < 0.5 Hz for the TMS peak.

  • Apply a standard 30° pulse sequence (zg30).

  • Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation.

  • Acquire 16 scans (ns = 16) with a spectral width of 10 ppm.

Step 3: 13 C{ 1 H} NMR Acquisition (125 MHz)

  • Switch to the 13 C probe parameters and apply a power-gated decoupling sequence (zgpg30 or waltz16) to remove 1 H- 13 C splitting while retaining 19 F- 13 C splitting.

  • Critical Parameter: Set the relaxation delay (d1) to 3.0 seconds . Quaternary carbons (C1, C3, C4, and -CN) lack attached protons for dipole-dipole relaxation and relax very slowly. A short d1 will result in these peaks disappearing into the baseline[3].

  • Acquire 512 to 1024 scans depending on sample concentration.

Step 4: 19 F NMR Acquisition (470 MHz)

  • Apply a single pulse, proton-decoupled sequence (ig).

  • Reference the spectrum to an external standard of trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

  • Validate the 3JHF​ and 4JHF​ coupling constants by comparing the 19 F multiplet structure against the 1 H NMR spectrum.

NMR_Workflow Sample Sample Prep (CDCl3, TMS ref) Acq1H 1H NMR (500 MHz) Analyze J_HH & J_HF Sample->Acq1H Acq19F 19F NMR Confirm F-H couplings Sample->Acq19F Acq13C 13C{1H} NMR Analyze J_CF splittings Sample->Acq13C TwoD 2D NMR (HSQC/HMBC) Resolve C-H connectivity Acq1H->TwoD Validation Structural Validation 4-Ethynyl-3-fluorobenzonitrile Acq1H->Validation Acq19F->Validation Acq13C->TwoD Acq13C->Validation TwoD->Validation

Figure 2: Multi-nuclear NMR validation workflow for fluorinated benzonitriles.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethynyl-3-fluorobenzonitrile

Executive Summary In the landscape of modern drug discovery and advanced materials science, polyfunctional building blocks are critical for divergent synthesis. 4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, polyfunctional building blocks are critical for divergent synthesis. 4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) represents a highly specialized scaffold that integrates three orthogonal reactive sites: a terminal alkyne, an electrophilic nitrile, and an activated aryl fluoride. This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and field-validated protocols for its synthesis and downstream application.

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical electronic effects and practical benchtop execution, ensuring high-fidelity integration into complex synthetic pipelines.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and chemical properties of 4-Ethynyl-3-fluorobenzonitrile is essential for predicting its behavior in various solvent matrices and reaction conditions. The compound is widely utilized as a fluorinated building block in organic chemistry [1[1]].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Ethynyl-3-fluorobenzonitrile
CAS Number 1581281-30-2
Molecular Formula C₉H₄FN
Molecular Weight 145.14 g/mol
Physical State Solid (typically crystalline powder)
Core Structural Motif Fluorinated benzonitrile with a para-terminal alkyne
Primary Applications OLED synthesis, TADF materials, Pharmaceutical intermediates

Electronic Causality and Reactivity Profile

The synthetic value of 4-Ethynyl-3-fluorobenzonitrile lies in its "pull-pull" electronic environment. The reactivity of each functional group is intrinsically linked to the electronic modulation provided by the others. The orthogonal reactivity of such halogenated benzonitriles allows for selective, sequential functionalization, which is a critical advantage in constructing complex molecular architectures [2[2]].

  • Terminal Alkyne Activation : The nitrile group (-CN) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. Positioned para to the alkyne, and assisted by the ortho-fluorine (-I effect), the electron density of the alkyne π-system is significantly depleted. Causality : This intense electron withdrawal increases the acidity of the terminal C-H bond, facilitating rapid deprotonation and copper-acetylide formation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • Aryl Fluoride Susceptibility : Fluorine is highly electronegative but typically a poor leaving group. However, because it is situated ortho to the strongly electron-withdrawing nitrile group, the carbon attached to the fluorine becomes highly electrophilic. Causality : This activates the position for Nucleophilic Aromatic Substitution (SₙAr), allowing selective displacement by amines, thiols, or alkoxides without disturbing the alkyne.

  • Nitrile Electrophilicity : The nitrile carbon is primed for nucleophilic attack, readily undergoing [3+2] cycloadditions with azides to form 1H-tetrazoles (a common carboxylic acid bioisostere in medicinal chemistry).

ReactivityMap CORE 4-Ethynyl-3-fluorobenzonitrile CUAAC CuAAC (Click Chemistry) Forms 1,2,3-Triazoles CORE->CUAAC Azides (R-N3), Cu(I) SONO Sonogashira Coupling Forms Tolane Derivatives CORE->SONO Aryl Halides (Ar-X), Pd(0)/Cu(I) SNAR SNAr Reaction Nucleophilic Substitution at Fluorine CORE->SNAR Nucleophiles (Amines/Thiols) NITRILE Nitrile Addition Forms Tetrazoles or Amides CORE->NITRILE NaN3 or H2O2/NaOH

Fig 1: Orthogonal reactivity map of 4-Ethynyl-3-fluorobenzonitrile for divergent synthesis.

Validated Experimental Protocols: Two-Step Synthesis

Direct synthesis of terminal alkynes via cross-coupling with acetylene gas is notoriously difficult to control, often resulting in double-addition (symmetrical diarylalkynes) or Glaser homocoupling. Therefore, the field-standard methodology utilizes a protected alkyne equivalent, ethynyltrimethylsilane (TMSA), followed by desilylation. This approach is frequently employed in the synthesis of push-pull biphenyl and tolane fluorophores [3[3]].

Step 1: Sonogashira Cross-Coupling (TMS-Protection)

Objective: Synthesize 3-fluoro-4-((trimethylsilyl)ethynyl)benzonitrile from 4-bromo-3-fluorobenzonitrile.

Methodology:

  • Preparation : Charge an oven-dried Schlenk flask with 4-bromo-3-fluorobenzonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Atmospheric Control : Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded because Cu(I) in the presence of O₂ and an amine base will catalyze the oxidative Glaser homocoupling of the alkyne, drastically reducing the yield.

  • Solvent/Base Matrix : Add anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 1:1 ratio to dissolve the reagents. Et₃N acts as both the base to neutralize the generated HBr and a ligand to stabilize the active Pd(0) species.

  • Reagent Addition : Add ethynyltrimethylsilane (TMSA) (1.2 equiv) dropwise via syringe.

  • Reaction : Heat the mixture to 60°C and stir for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting bromide is fully consumed.

  • Workup : Cool to room temperature, filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts, and concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

Step 2: TMS Deprotection (Desilylation)

Objective: Cleave the TMS group to yield the target 4-Ethynyl-3-fluorobenzonitrile.

Methodology:

  • Preparation : Dissolve the purified 3-fluoro-4-((trimethylsilyl)ethynyl)benzonitrile (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Deprotection : Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv) in one portion.

  • Reaction : Stir vigorously at room temperature for 2 hours. Causality: The reaction must be kept at room temperature. Heating the mixture in the presence of a base and methanol can lead to unwanted side reactions, such as the hydration of the nitrile group to an amide, or the nucleophilic addition of methanol across the activated alkyne.

  • Workup & Validation : Quench the reaction by adding distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purity Check : Verify the product via ¹H-NMR. The disappearance of the sharp TMS singlet (~0.2 ppm) and the appearance of a terminal alkyne proton (~3.5 ppm, singlet) confirms successful deprotection.

SynthesisWorkflow SM 4-Bromo-3-fluorobenzonitrile (Starting Material) INT 3-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile (TMS-Intermediate) SM->INT TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, THF, 60°C PROD 4-Ethynyl-3-fluorobenzonitrile (Target Compound) INT->PROD K2CO3, MeOH RT, 2h

Fig 2: Two-step synthetic workflow for 4-Ethynyl-3-fluorobenzonitrile via Sonogashira coupling.

Applications in Drug Discovery and Materials Science

The structural motifs present in 4-Ethynyl-3-fluorobenzonitrile make it highly sought after in two primary domains:

  • Medicinal Chemistry (PROTACs & AR Antagonists) : The 3-fluoro-4-cyanophenyl moiety is a recognized pharmacophore in androgen receptor (AR) antagonists. The terminal alkyne allows researchers to seamlessly click this pharmacophore onto various linker architectures (e.g., PEG chains) using CuAAC to generate novel PROTACs (Proteolysis Targeting Chimeras) or triazole-based therapeutics.

  • Optoelectronics (OLEDs & TADF) : In materials science, fluorinated benzonitriles are key building blocks for Thermally Activated Delayed Fluorescence (TADF) materials [4[4]]. The alkyne serves as a bridge to extend π-conjugation (forming push-pull tolanes), while the strongly electron-withdrawing cyano group acts as the "acceptor" moiety, tuning the HOMO-LUMO gap to achieve specific emission wavelengths.

References

  • Figshare. "Supporting Information Push-pull biphenyl and tolane fluorophores". Figshare Repository. Available at:[Link]

Sources

Foundational

Determining the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Ethynyl-3-fluorobenzonitrile

For Immediate Release A Hypothetical Guide for Drug Discovery and Development Professionals This in-depth technical guide outlines the essential methodologies for determining the crystal structure of 4-Ethynyl-3-fluorobe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Hypothetical Guide for Drug Discovery and Development Professionals

This in-depth technical guide outlines the essential methodologies for determining the crystal structure of 4-Ethynyl-3-fluorobenzonitrile, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a comprehensive roadmap for researchers and scientists, detailing the necessary steps from synthesis to structural elucidation and data interpretation. Understanding the three-dimensional arrangement of atoms in a molecule is paramount in modern drug development, as it directly influences a compound's physicochemical properties, and ultimately, its efficacy and safety.

Introduction: The Significance of Crystal Structure in Drug Development

The precise arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is a critical determinant of a drug's properties.[1][2][3] This includes its solubility, dissolution rate, stability, and bioavailability, all of which are fundamental to a drug's performance.[1][2][3] Furthermore, different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical and chemical properties.[2] Therefore, the comprehensive characterization of a compound's crystal structure is a crucial step in the drug development pipeline, ensuring the selection of the optimal solid form for formulation and manufacturing. This guide uses 4-Ethynyl-3-fluorobenzonitrile as a model to illustrate the complete workflow for crystal structure determination.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-Ethynyl-3-fluorobenzonitrile

A plausible synthetic route to 4-Ethynyl-3-fluorobenzonitrile is the Sonogashira coupling reaction. This well-established method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5][6][7]

Experimental Protocol: Sonogashira Coupling

  • Reactants and Reagents:

    • 3-Bromo-5-fluorobenzonitrile (starting aryl halide)

    • (Trimethylsilyl)acetylene (a protected source of acetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)[8]

    • Copper(I) iodide (CuI) cocatalyst[8]

    • An amine base (e.g., triethylamine, Et₃N)[8]

    • Tetrabutylammonium fluoride (TBAF) for deprotection[8]

    • Anhydrous solvent (e.g., toluene or THF)

  • Reaction Setup:

    • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-fluorobenzonitrile, the palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the amine base.

    • Add (trimethylsilyl)acetylene to the stirred mixture.

  • Reaction Conditions:

    • The reaction mixture is typically heated to a temperature ranging from 50 to 100 °C and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.

  • Deprotection and Workup:

    • Once the coupling reaction is complete, the trimethylsilyl protecting group is removed by adding a fluoride source like TBAF.

    • The reaction mixture is then cooled, filtered, and subjected to an aqueous workup to remove inorganic salts.

    • The organic layer is dried and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel to yield pure 4-Ethynyl-3-fluorobenzonitrile.

Synthesis_Workflow Reactants 3-Bromo-5-fluorobenzonitrile + (TMS)acetylene Coupling Sonogashira Coupling Reactants->Coupling Catalysts Pd(PPh3)4 + CuI + Et3N Catalysts->Coupling Deprotection TBAF Deprotection Coupling->Deprotection Workup Aqueous Workup Deprotection->Workup Purification Column Chromatography Workup->Purification Product 4-Ethynyl-3-fluorobenzonitrile Purification->Product

Caption: Workflow for the synthesis of 4-Ethynyl-3-fluorobenzonitrile.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[9] The goal is to obtain crystals that are transparent, free of cracks, and typically between 0.1 and 0.3 mm in each dimension.[9]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization. The rate of evaporation can be controlled by covering the container with a pierced film.[9]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.[1]

X-ray Diffraction: Probing the Crystal Lattice

X-ray diffraction is the primary technique used to determine the three-dimensional arrangement of atoms in a crystal.[10]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed and accurate structural information.[10] A single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots, which is recorded by a detector.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while exposing it to the X-ray beam, collecting a series of diffraction images.

  • Data Processing:

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal).

    • Integration: The intensity of each diffraction spot is measured.

    • Scaling and Merging: The intensities from all the images are scaled to a common reference and symmetry-equivalent reflections are merged to create a final dataset.[10][13][14][15]

Powder X-ray Diffraction (PXRD)

PXRD is used when single crystals are not available or to analyze a bulk, polycrystalline sample. The sample is ground into a fine powder, and the diffraction pattern consists of a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).[16] While PXRD typically does not provide the same level of detail as SCXRD, it is invaluable for phase identification, polymorphism screening, and determining unit cell parameters.[16]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the compound (a few milligrams) is ground into a fine powder and placed on a sample holder.[16]

  • Data Collection: The sample holder is placed in the diffractometer, and the X-ray beam is scanned over a range of 2θ angles. The detector measures the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is a unique "fingerprint" of the crystalline phase. It can be compared to databases of known patterns for phase identification. The peak positions can be used to determine the unit cell parameters.

Caption: Comparison of Single-Crystal and Powder X-ray Diffraction workflows.

Structure Solution and Refinement: From Diffraction Data to Molecular Model

The processed diffraction data contains the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.

Structure Solution

Several methods can be used to solve the phase problem for small molecules:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases.

  • Patterson Methods: This approach is particularly useful if the molecule contains a heavy atom (an atom with a high atomic number), as the positions of these atoms can be determined from a Patterson map, and this information can then be used to calculate the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is typically done using a least-squares refinement process.[17][18]

Refinement using SHELXL:

SHELXL is a widely used program for the refinement of crystal structures.[17][19][20] The refinement process is iterative and involves adjusting various parameters of the model:

  • Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.

  • Anisotropic Displacement Parameters (ADPs): These describe the thermal motion of each atom.

  • Occupancy Factors: For disordered structures, these indicate the fraction of time an atom occupies a particular position.

The progress of the refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A lower R-factor generally indicates a better fit of the model to the data.

Example of a SHELXL instruction file (.ins):

This file contains information about the title, unit cell parameters, symmetry operations, atom types, and refinement instructions. The output of the refinement is a .res file, which has a similar format and contains the refined parameters.[17]

Data Interpretation and Reporting: The Final Structure

Interpreting the Crystal Structure

The refined crystal structure provides a wealth of information:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Conformation: The three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and van der Waals interactions that hold the molecules together in the crystal lattice. These interactions are crucial for understanding the stability and physical properties of the crystal.

The Crystallographic Information File (CIF)

The final crystal structure is typically reported in a Crystallographic Information File (CIF).[21][22][23][24][25] This is a standard text file format that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.[21][22][23][24][25] CIFs can be deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), making the data publicly available to the scientific community.

Conclusion

The determination of the crystal structure of a small molecule like 4-Ethynyl-3-fluorobenzonitrile is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments, followed by sophisticated data analysis. The resulting structural information is invaluable for drug development professionals, providing a deep understanding of the molecule's properties and guiding the selection of the optimal solid form for further development. This guide provides a comprehensive overview of the methodologies involved, serving as a practical resource for researchers in the pharmaceutical sciences.

References

  • Back-to-Basics tutorial: X-ray diffraction of thin films. (2021, October 13). SpringerLink. [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Data processing – integration & scaling. ESRF. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Crystal structure refinement with SHELXL. PMC. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • DATA REDUCTION FROM SINGLE CRYSTAL DATA COLLECTION: INDEXING, INTEGRATION AND SCALING. Moodle@Units. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • A Guide to CIF for Authors. International Union of Crystallography. [Link]

  • Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]- ethynyl}-5-fluorobenzonitrile. Semantic Scholar. [Link]

  • SHELXL - An Easy Structure. University of Cambridge. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. Neutron Sciences. [Link]

  • The Crystallographic Information File (CIF). ResearchGate. [Link]

  • TUTORIAL on How to Read a .CIF File. YouTube. [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • CIF Parser. Gemmi. [Link]

  • Structure Refinement. OlexSys. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Indexing and Scaling Tutorial. HKL Research Inc.. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Scaling and assessment of data quality. IUCr Journals. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Ethynyl-3-fluorobenzonitrile in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Ethynyl-3-fluorobenzonitrile, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Ethynyl-3-fluorobenzonitrile, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of direct experimental data in publicly accessible literature, this document establishes a robust theoretical framework to predict its solubility in common polar aprotic solvents, namely Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). The guide leverages the Hansen Solubility Parameter (HSP) model, employing a group contribution method to estimate the HSP values for 4-Ethynyl-3-fluorobenzonitrile. These estimated parameters are then used to predict its compatibility with the selected solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of its equilibrium solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Safety and handling protocols, derived from data on structurally related compounds, are also provided to ensure safe laboratory practices.

Introduction: The Significance of Solubility in Research and Development

4-Ethynyl-3-fluorobenzonitrile is an aromatic compound featuring a combination of functional groups—a nitrile, a fluorine atom, and an ethynyl group—that make it a valuable building block in medicinal chemistry and materials science. The nitrile group is a common feature in many pharmaceuticals, and the ethynyl and fluoro substituents allow for a wide range of chemical modifications and can modulate the physicochemical properties of the parent molecule. The successful application of this compound in synthesis, biological screening, and formulation is fundamentally dependent on its solubility in appropriate solvents.

Polar aprotic solvents are a class of solvents that are polar but do not have an acidic proton, making them ideal for a wide range of chemical reactions and for dissolving a variety of compounds, particularly in the context of drug discovery.[1][2] Understanding the solubility of 4-Ethynyl-3-fluorobenzonitrile in these solvents is therefore a critical first step in its application, influencing everything from reaction kinetics to the reliability of in vitro assays.

This guide aims to provide a detailed and practical understanding of the solubility of 4-Ethynyl-3-fluorobenzonitrile, combining theoretical predictions with actionable experimental protocols.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The adage "like dissolves like" is a foundational principle in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The Hansen Solubility Parameter (HSP) model provides a quantitative approach to this principle by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.[4]

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The distance (Ra) between two points in this space indicates the degree of similarity between the two molecules. A smaller distance implies a higher affinity and, therefore, a greater likelihood of solubility. The distance is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5]

To further refine the prediction, a solute is assigned an interaction radius (R₀), which defines a "solubility sphere." If the Hansen parameters of a solvent fall within this sphere (i.e., Ra < R₀), the solute is predicted to be soluble in that solvent. The Relative Energy Difference (RED) number is a convenient way to express this relationship:

RED = Ra / R₀

A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.

Predicted Solubility Profile of 4-Ethynyl-3-fluorobenzonitrile

As direct experimental data for the Hansen Solubility Parameters of 4-Ethynyl-3-fluorobenzonitrile are not available, we can estimate them using a group contribution method.[6][7][8] This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.

3.1. Estimation of Hansen Solubility Parameters for 4-Ethynyl-3-fluorobenzonitrile

The structure of 4-Ethynyl-3-fluorobenzonitrile can be deconstructed into the following groups for HSP estimation: a benzene ring, a nitrile group, a fluorine atom, and an ethynyl group. Based on established group contribution values from the literature, the estimated HSPs are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 4-Ethynyl-3-fluorobenzonitrile

ParameterδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)
Estimated Value 19.59.05.5

Disclaimer: These values are estimations based on group contribution methods and should be used as a predictive guide. Experimental verification is recommended.

3.2. Predicted Solubility in Polar Aprotic Solvents

With the estimated HSPs for 4-Ethynyl-3-fluorobenzonitrile, we can now predict its solubility in common polar aprotic solvents. The known HSPs for these solvents are listed in Table 2, along with the calculated Hansen distance (Ra) and a qualitative solubility prediction. For this prediction, a typical interaction radius (R₀) of 7.0 is assumed for a small organic molecule.

Table 2: Predicted Solubility of 4-Ethynyl-3-fluorobenzonitrile in Selected Polar Aprotic Solvents

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Ra (Calculated)RED (Calculated, R₀ = 7.0)Predicted Solubility
DMSO 18.416.410.28.81.26Moderate to Low
DMF 17.413.711.37.91.13Moderate
Acetonitrile 15.318.06.110.21.46Low
THF 16.85.78.06.00.86High

Based on these predictions, 4-Ethynyl-3-fluorobenzonitrile is expected to have the highest solubility in Tetrahydrofuran (THF) , followed by N,N-Dimethylformamide (DMF) . Its solubility is predicted to be lower in Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) . This is primarily due to the closer match of the dispersion (δD) and hydrogen bonding (δH) parameters of THF and DMF to the estimated values for the target compound.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in research and development. The shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

4.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol details the determination of the thermodynamic equilibrium solubility of 4-Ethynyl-3-fluorobenzonitrile.

Materials:

  • 4-Ethynyl-3-fluorobenzonitrile (solid)

  • Selected polar aprotic solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess of solid 4-Ethynyl-3-fluorobenzonitrile to a 20 mL glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. A longer time may be necessary for poorly soluble compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining solid.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the filtered, and if necessary, diluted solution by HPLC to determine the concentration of dissolved 4-Ethynyl-3-fluorobenzonitrile.

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of a solute in a saturated solution.[11][12][13]

Protocol:

  • Standard Preparation: Prepare a stock solution of 4-Ethynyl-3-fluorobenzonitrile of a known concentration in the chosen solvent. From this stock solution, prepare a series of at least five calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of 4-Ethynyl-3-fluorobenzonitrile in the sample. Remember to account for any dilutions made.

4.3. Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for solubility determination.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess solid 4-Ethynyl-3-fluorobenzonitrile to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature for 24-48h B->C D Settle for >2h C->D E Centrifuge to pellet solid D->E F Filter supernatant with 0.2 µm PTFE filter E->F H Analyze standards and sample by HPLC F->H G Prepare calibration standards G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for the shake-flask solubility determination method.

G cluster_sphere Hansen Solubility Sphere (R₀) center solvent_good Solvent A (inside sphere) center->solvent_good Ra < R₀ (RED < 1) Soluble solvent_bad Solvent B (outside sphere) center->solvent_bad Ra > R₀ (RED > 1) Insoluble

Caption: Conceptual diagram of the Hansen Solubility Sphere.

Safety and Handling of 4-Ethynyl-3-fluorobenzonitrile

No specific safety data for 4-Ethynyl-3-fluorobenzonitrile is readily available. Therefore, it is imperative to handle this compound with caution, treating it as potentially hazardous. The safety information provided is based on data for structurally related compounds such as fluorobenzonitriles and other aromatic nitriles.[14][15]

Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[16]

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Reactivity: The ethynyl group can be reactive under certain conditions.

Recommended Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves (check for breakthrough time), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

  • Handling:

    • Avoid creating dust.

    • Use spark-proof tools and avoid sources of ignition.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive predictive and practical framework for understanding the solubility of 4-Ethynyl-3-fluorobenzonitrile in polar aprotic solvents. Theoretical predictions using estimated Hansen Solubility Parameters suggest that solubility is likely to be highest in THF, followed by DMF, and lower in DMSO and acetonitrile. For definitive quantitative data, a robust shake-flask method coupled with HPLC analysis is detailed, empowering researchers to perform their own empirical measurements. Due to the lack of specific safety data, it is crucial to handle this compound with appropriate care, following the provided safety guidelines based on analogous compounds. The information and protocols within this guide are intended to support the effective and safe use of 4-Ethynyl-3-fluorobenzonitrile in research and development.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. (2011).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 4-Fluorobenzonitrile. (2025). ThermoFisher Scientific.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC.
  • Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of N
  • HPLC Testing Procedure. (n.d.). Phenomenex.
  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
  • Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
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  • A Bayesian approach to predict solubility parameters. (n.d.). ChemRxiv.
  • Determination of Hansen solubility parameters of solid materials by inverse gas-solid chrom
  • Showing Compound benzonitrile (FDB029710). (2011). FooDB.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.
  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025).
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022).
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
  • Material Safety Data Sheet CITRONELLYL NITRILE. (n.d.). Indenta Chemicals.
  • Benzonitrile as a Probe of Local Environment in Ionic Liquids. (2013).
  • A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2025).
  • HPLC METHODOLOGY MANUAL. (2020). University of Notre Dame.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

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Foundational

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution in 4-Ethynyl-3-fluorobenzonitrile

Foreword: The Subtle Power of a Single Atom In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] Its unique electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Subtle Power of a Single Atom

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] Its unique electronic properties—high electronegativity and a small van der Waals radius—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2] This guide delves into the nuanced electronic landscape of a particularly insightful molecule: 4-Ethynyl-3-fluorobenzonitrile. By examining the interplay between the strongly electron-withdrawing nitrile and ethynyl groups, and the strategically placed ortho-fluorine atom, we can gain a deeper understanding of the subtle yet profound effects that govern molecular reactivity and properties. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of fluorine substitution in their own molecular design endeavors.

The Molecule of Interest: 4-Ethynyl-3-fluorobenzonitrile

4-Ethynyl-3-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, an ethynyl, and a fluorine substituent. This unique arrangement of functional groups makes it a valuable synthon and a compelling case study for understanding intramolecular electronic interactions. The presence of both a π-accepting nitrile group and a π-donating/σ-withdrawing ethynyl group, further perturbed by an ortho-fluorine, creates a complex electronic environment that dictates its chemical behavior.

Physicochemical Properties
PropertyValue (for 3-Ethynyl-4-fluorobenzonitrile)Source(s)
Molecular Formula C₉H₄FN[3][4]
Molecular Weight 145.13 g/mol [3]
Appearance Solid[4]
Storage -20°C, stored under nitrogen[3][4]
Topological Polar Surface Area (TPSA) 23.79 Ų[3]
logP 1.67868[3]

The "Ortho-Fluoro" Effect: A Duality of Inductive and Resonance Contributions

The placement of a fluorine atom ortho to the nitrile group and meta to the ethynyl group in 4-Ethynyl-3-fluorobenzonitrile gives rise to a fascinating interplay of electronic effects. Fluorine is the most electronegative element, and its influence on the aromatic ring is primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly pulls electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho position and decreases with distance. In our target molecule, this potent inductive withdrawal significantly lowers the electron density of the benzene ring, influencing the reactivity of all substituents.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density is most effective at the ortho and para positions. While the +R effect of fluorine is weaker than its -I effect, it still plays a crucial role in modulating the electronic landscape of the molecule.

The net result of these opposing effects is a complex pattern of electron distribution that impacts the molecule's acidity, reactivity, and spectroscopic properties.

Caption: Duality of electronic effects of an ortho-fluorine substituent.

Synthesis of 4-Ethynyl-3-fluorobenzonitrile

The most common and efficient method for the synthesis of aryl alkynes like 4-Ethynyl-3-fluorobenzonitrile is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, the starting material would be 4-bromo-3-fluorobenzonitrile.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides.[6][7]

Materials:

  • 4-Bromo-3-fluorobenzonitrile

  • Trimethylsilylacetylene (TMSA) or ethynyltrimethylsilane

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF and anhydrous Et₃N. Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude product in THF and add TBAF solution (1.1 eq) at 0 °C. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Ethynyl-3-fluorobenzonitrile.

Caption: Workflow for the synthesis of 4-Ethynyl-3-fluorobenzonitrile.

Impact on Acidity of the Ethynyl Proton

The acidity of the terminal proton of an alkyne is a direct measure of the stability of the corresponding acetylide anion. The electron-withdrawing nature of the substituents on the aromatic ring significantly influences this acidity. In 4-Ethynyl-3-fluorobenzonitrile, both the nitrile group and the fluorine atom contribute to an increase in the acidity of the ethynyl proton compared to unsubstituted phenylacetylene.

  • Nitrile Group: The strong -I and -M (mesomeric) effects of the nitrile group delocalize the negative charge of the acetylide anion, thereby stabilizing it.

  • Fluorine Atom: The potent -I effect of the ortho-fluorine atom further withdraws electron density from the ring, enhancing the stability of the conjugate base.

This increased acidity makes the ethynyl proton more susceptible to deprotonation by a base, which is a critical step in many of its subsequent reactions.

Experimental Protocol: Determination of pKa

Determining the pKa of a weak carbon acid like 4-Ethynyl-3-fluorobenzonitrile requires non-aqueous conditions and a strong base. A common method involves titration with a strong, non-nucleophilic base in a polar aprotic solvent like DMSO.[8][9]

Materials:

  • 4-Ethynyl-3-fluorobenzonitrile

  • Potassium dimsyl (CH₃SOCH₂K) in DMSO (titrant)

  • Anhydrous DMSO

  • Indicator (e.g., a compound with a known pKa in the expected range)

  • Glass electrode calibrated for use in DMSO

  • Titration vessel with an inert gas inlet

  • Syringe pump for precise titrant delivery

Procedure:

  • Preparation: Prepare a solution of 4-Ethynyl-3-fluorobenzonitrile in anhydrous DMSO in the titration vessel under an inert atmosphere. Add a small amount of a suitable indicator.

  • Titration: Titrate the solution with a standardized solution of potassium dimsyl in DMSO using a syringe pump for accurate addition.

  • Data Acquisition: Record the potential (mV) or pH reading from the glass electrode after each addition of the titrant.

  • Data Analysis: Plot the potential/pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For higher accuracy, the pKa of the indicator can be used as a reference.

Reactivity Modulation: The Case of [3+2] Cycloaddition

The electron-deficient nature of the alkyne in 4-Ethynyl-3-fluorobenzonitrile, a consequence of the combined electron-withdrawing effects of the nitrile and fluorine substituents, makes it an excellent dipolarophile in [3+2] cycloaddition reactions.[10][11] A common example is the reaction with azides to form triazoles, a cornerstone of "click chemistry".

Experimental Protocol: Azide-Alkyne [3+2] Cycloaddition

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • 4-Ethynyl-3-fluorobenzonitrile

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethynyl-3-fluorobenzonitrile (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.

Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne 4-Ethynyl-3-fluorobenzonitrile (Electron-Deficient Alkyne) Product 1,4-Disubstituted-1,2,3-triazole Alkyne->Product Azide Organic Azide Azide->Product Catalyst Cu(I) in situ (from CuSO4 + Na Ascorbate) Catalyst->Product [3+2] Cycloaddition

Caption: Schematic of the [3+2] cycloaddition of 4-Ethynyl-3-fluorobenzonitrile.

Spectroscopic Signature of Fluorine's Influence

The electronic effects of the fluorine atom are readily observable in the spectroscopic data of 4-Ethynyl-3-fluorobenzonitrile.

NMR Spectroscopy
  • ¹H NMR: The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The chemical shifts will be downfield compared to benzene due to the overall electron-withdrawing nature of the substituents.

  • ¹³C NMR: The carbon atoms of the aromatic ring will show characteristic shifts influenced by the substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a particularly powerful technique for studying fluorinated compounds.[12] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[3] The 19F NMR spectrum of 4-Ethynyl-3-fluorobenzonitrile will show a single resonance, and its chemical shift will be indicative of the electronic push-pull within the molecule.

While specific spectral data for 4-Ethynyl-3-fluorobenzonitrile is not widely published, data for related compounds such as 3-fluorobenzonitrile and 4-fluorobenzonitrile can provide valuable insights into the expected chemical shifts and coupling constants.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of the key functional groups:

  • C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.

  • C≡C-H stretch: A sharp absorption band around 3300 cm⁻¹.

  • C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

Computational Insights into Electronic Structure

To gain a more quantitative understanding of the electronic effects at play, computational chemistry methods such as Density Functional Theory (DFT) are invaluable.

DFT Calculations and Natural Bond Orbital (NBO) Analysis

DFT calculations can be employed to model the geometry, electronic structure, and properties of 4-Ethynyl-3-fluorobenzonitrile.[8][14]

  • Molecular Electrostatic Potential (MEP) Map: This visualization will highlight the electron-rich and electron-deficient regions of the molecule, providing a clear picture of the charge distribution resulting from the competing electronic effects.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density from the fluorine lone pairs into the aromatic π-system and the extent of hyperconjugative interactions.[1] This provides a deeper understanding of the resonance and inductive contributions.

Caption: Workflow for computational analysis of 4-Ethynyl-3-fluorobenzonitrile.

Conclusion and Future Directions

4-Ethynyl-3-fluorobenzonitrile serves as an exemplary case for understanding the intricate electronic effects of fluorine substitution in a multifunctional aromatic system. The powerful inductive withdrawal of the ortho-fluorine atom, in concert with the electron-withdrawing nitrile group, significantly enhances the acidity of the ethynyl proton and activates the alkyne for nucleophilic attack and cycloaddition reactions. These effects are subtly modulated by the weaker resonance donation from the fluorine.

This in-depth guide provides a framework for researchers to approach the synthesis, characterization, and reactivity studies of this and similar molecules. The provided protocols offer a starting point for experimental work, while the discussion of spectroscopic and computational analysis highlights the key parameters to investigate. A thorough understanding of these fundamental principles is paramount for the rational design of novel pharmaceuticals and advanced materials where the precise control of electronic properties is key to achieving desired function.

Future research could focus on obtaining precise experimental pKa and kinetic data for the cycloaddition reactions of 4-Ethynyl-3-fluorobenzonitrile to quantitatively correlate these with computational models. Such studies will further refine our understanding of the "ortho-fluoro" effect and its application in predictive molecular design.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-((2-FLUOROTHIAZOL-4-YL)-ETHYNYL)-5-FLUOROBENZONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, May 22). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Zhang, X., et al. (2019). Electron-Deficient Alkynes as Dipolarophile in Pd-Catalyzed Enantioselective (3 + 2) Cycloaddition Reaction with Vinyl Cyclopropanes. Organic Letters, 21(17), 6849–6853.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • mediaTUM. (n.d.). Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. 50(15), 3416-3425.
  • Beilstein Journal of Organic Chemistry. (2013). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. 9, 1837-1845.
  • arXiv. (2026, March 13). Efficient E(3)-equivariant framework for universal charge density prediction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. Retrieved from [Link]

  • ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DFT studies on the electronic structures of 4-methoxybenzonitrile dye for Dye-Sensitized Solar Cell. Retrieved from [Link]

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  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett substituent constants and resonance parameters. Retrieved from [Link]

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Exploratory

Toxicity Profile and Safety Data Sheet for 4-Ethynyl-3-fluorobenzonitrile: A Technical Guide

Executive Summary In contemporary drug discovery and materials science, 4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) serves as a highly versatile synthetic intermediate[1]. Featuring a terminal alkyne for click che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, 4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) serves as a highly versatile synthetic intermediate[1]. Featuring a terminal alkyne for click chemistry (e.g., CuAAC) or Sonogashira couplings, a nitrile group for hydrogen bond acceptance, and a fluorine atom for metabolic modulation, this compound is a privileged building block. However, its unique structural triad presents specific toxicological risks and handling requirements.

This whitepaper provides an authoritative, mechanistic analysis of the toxicity profile of 4-Ethynyl-3-fluorobenzonitrile, translating standard Safety Data Sheet (SDS) metrics into actionable, field-proven laboratory protocols.

Chemical Identity & Physicochemical Properties

Understanding the macroscopic behavior of a compound begins with its fundamental physicochemical properties. The presence of the highly electronegative fluorine atom adjacent to the ethynyl group significantly alters the electron density of the aromatic ring, increasing its lipophilicity and volatility compared to unsubstituted benzonitriles.

PropertyValueCausality / Implication
Chemical Name 4-Ethynyl-3-fluorobenzonitrileStandard IUPAC nomenclature.
CAS Registry Number 1581281-30-2Unique identifier for regulatory tracking.
Molecular Formula C9H4FNIndicates high degree of unsaturation.
Molecular Weight 145.14 g/mol Low molecular weight facilitates rapid dermal absorption.
Physical State Solid (Crystalline powder)Prone to aerosolization; poses inhalation and dust hazards[2].

Mechanistic Toxicity Profile

As a Senior Application Scientist, it is critical to look beyond binary hazard codes and understand the in vivo and in vitro mechanisms of toxicity. The toxicity of 4-Ethynyl-3-fluorobenzonitrile is driven by its three functional groups.

The Benzonitrile Core: Debunking the Cyanide Myth

A common misconception in medicinal chemistry is that all nitriles release highly toxic hydrogen cyanide in vivo. While aliphatic nitriles undergo cytochrome P450 (CYP450) mediated α-carbon hydroxylation leading to rapid cyanide release, benzonitriles do not [3]. Because the nitrile group is attached directly to an sp2 hybridized aromatic carbon, it cannot undergo α-hydroxylation. Instead, the major metabolic pathway for benzonitriles is aromatic hydroxylation to cyanophenols, which are subsequently conjugated and excreted[3]. Therefore, acute toxicity is not driven by systemic hypoxia (cyanide poisoning), but rather by the intrinsic reactivity of the intact molecule and its other substituents.

The Ethynyl Pharmacophore: Mechanism-Based Inactivation

Terminal alkynes (ethynyl groups) are well-documented mechanism-based inactivators (MBIs) of CYP450 enzymes. Upon hepatic metabolism, the ethynyl group is oxidized by CYP450 to form highly reactive oxirene or ketene intermediates. These electrophilic species can covalently bind to the nucleophilic residues (e.g., cysteine, lysine) or the heme prosthetic group within the CYP450 active site, leading to irreversible enzyme inhibition and potential hepatotoxicity.

The Fluorine Effect

The substitution of fluorine at the 3-position serves two purposes: it sterically blocks metabolic oxidation at that specific site, and it withdraws electron density from the ring via the inductive effect. While this improves the metabolic half-life of the compound, it also increases its lipophilicity, thereby enhancing its ability to cross the stratum corneum (skin barrier) and cellular membranes, exacerbating its acute dermal toxicity[4][5].

Metabolism Parent 4-Ethynyl-3-fluorobenzonitrile (Parent Compound) CYP450 Hepatic Cytochrome P450 Oxidation Parent->CYP450 Absorption & Distribution Ketene Reactive Ketene / Oxirene (From Alkyne Oxidation) CYP450->Ketene Alkyne Oxidation Hydroxylation Aromatic Hydroxylation (Cyanophenols) CYP450->Hydroxylation Benzonitrile Oxidation Adduct Covalent Protein Adducts (CYP450 Inactivation) Ketene->Adduct Covalent Binding Excretion Glucuronidation & Renal Excretion Hydroxylation->Excretion Detoxification

Fig 1: Proposed CYP450-mediated metabolic pathways and toxicity mechanisms.

Safety Data Sheet (SDS) & Hazard Classification

Based on the Globally Harmonized System (GHS) for analogous fluorobenzonitriles, 4-Ethynyl-3-fluorobenzonitrile is classified under several acute toxicity categories[4][5][6].

GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedRapid gastrointestinal absorption due to optimal lipophilicity.
H312 Harmful in contact with skinFluorine substitution enhances transdermal permeation.
H332 Harmful if inhaledFine crystalline powder easily aerosolizes into the respiratory tract.
H315 Causes skin irritationElectrophilic nature of the compound reacts with epidermal proteins.
H319 Causes serious eye irritationDirect chemical interaction with corneal epithelium.
H335 May cause respiratory irritationDeposition of reactive dust in the mucosal lining of the lungs.

Signal Word: Warning[2][4]

Standard Operating Procedures (SOPs)

To ensure scientific integrity and personnel safety, the following self-validating protocols must be strictly adhered to.

Protocol A: Safe Handling & Reaction Setup

This protocol is designed to mitigate the risks of aerosol inhalation (H332) and dermal absorption (H312) during standard synthetic operations (e.g., setting up a Sonogashira coupling).

  • Environmental Preparation: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity fume hood. Causality: Prevents inhalation of aerosolized crystalline dust.

  • Personal Protective Equipment (PPE): Don double-layered nitrile gloves (minimum 0.12 mm thickness), a flame-retardant lab coat, and tightly sealed chemical splash goggles. Causality: Nitrile provides superior chemical resistance to aromatic organic compounds compared to latex.

  • Static Discharge Mitigation: Use a static-dissipative (e.g., PTFE-coated or ceramic) spatula for weighing. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or dust explosion hazards.

  • Solvent Solubilization: Dissolve the solid in the reaction solvent (e.g., DMF or THF) immediately upon transfer to the reaction flask. Causality: Liquid solutions eliminate the inhalation hazard associated with airborne dust.

  • Quenching & Disposal: Post-reaction, quench any unreacted terminal alkyne using a mild thiol-based scavenger resin before disposing of the mixture in designated halogenated organic waste containers.

Workflow Start Compound Intake (CAS: 1581281-30-2) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Static-Dissipative Tools) PPE->Hood Reaction Solubilization & Reaction Execution Hood->Reaction Quench Quench Unreacted Alkyne (Thiol Scavenger) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Fig 2: Step-by-step workflow for the safe handling and disposal of the compound.

Protocol B: In Vitro CYP450 Mechanism-Based Inactivation (MBI) Assay

Given the presence of the terminal alkyne, researchers developing this compound into a drug candidate must assess its potential to irreversibly inhibit CYP enzymes.

  • Microsome Incubation: Incubate human liver microsomes (HLMs, 1 mg/mL protein) with 4-Ethynyl-3-fluorobenzonitrile (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • NADPH Initiation: Initiate the reaction by adding the NADPH regenerating system. Causality: NADPH is the obligate cofactor for CYP450; without it, metabolism (and subsequent reactive intermediate formation) cannot occur.

  • Pre-incubation Phase: Allow the mixture to pre-incubate for 0, 10, 20, and 30 minutes at 37°C.

  • Substrate Addition: After the pre-incubation time, add a specific CYP3A4 probe substrate (e.g., Midazolam) at a concentration equal to its Km​ .

  • Termination & Analysis: Terminate the reaction after 5 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS for the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Data Interpretation: A time-dependent decrease in the formation of the probe metabolite indicates that the ethynyl group is acting as a mechanism-based inactivator of CYP3A4.

References

  • National Center for Biotechnology Information (NCBI). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from: [Link]

  • PubChem. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - Safety and Hazards. Retrieved from:[Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzonitrile (Revision 2023). Retrieved from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 4-Ethynyl-3-fluorobenzonitrile in Pharmaceutical Drug Discovery

Abstract This document provides a detailed technical guide on the strategic application of 4-Ethynyl-3-fluorobenzonitrile, a versatile and high-value building block in modern pharmaceutical drug discovery. Its unique tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the strategic application of 4-Ethynyl-3-fluorobenzonitrile, a versatile and high-value building block in modern pharmaceutical drug discovery. Its unique trifunctional architecture—comprising a reactive terminal alkyne, an electrophilic nitrile, and an electronically-modulating fluorine atom—offers a powerful toolkit for medicinal chemists. We will explore its utility in three critical areas: the development of targeted covalent inhibitors, its role as a foundational fragment in Fragment-Based Drug Discovery (FBDD), and its application in creating chemical probes via bio-orthogonal click chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's full potential in their discovery pipelines.

Core Compound Identification and Properties

4-Ethynyl-3-fluorobenzonitrile is an aromatic compound distinguished by its three key functional groups. The strategic placement of these groups makes it a highly versatile reagent for constructing complex molecular architectures and for direct use in screening campaigns.

PropertyValueSource(s)
CAS Number 167858-57-3[1]
Molecular Formula C₉H₄FN[2]
Molecular Weight 145.14 g/mol
IUPAC Name 4-Ethynyl-3-fluorobenzonitrile
Appearance Solid
Purity Typically ≥98%
Storage Conditions Store at -20°C under an inert nitrogen atmosphere to prevent degradation of the terminal alkyne.
SMILES N#CC1=CC(C#C)=C(F)C=C1
InChI Key UMMHOKPZJXELDE-UHFFFAOYSA-N

Strategic Applications in Drug Discovery

The utility of 4-Ethynyl-3-fluorobenzonitrile stems from the distinct yet synergistic reactivity of its functional groups. This allows for its application in multiple, cutting-edge drug discovery paradigms.

Targeted Covalent Inhibitors (TCIs): The Nitrile as a Reversible Warhead

The development of covalent inhibitors has seen a resurgence, offering benefits like enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets.[3][4] While early covalent drugs were often irreversible, significant interest has grown in reversible covalent mechanisms to improve safety profiles.[5]

The nitrile group in 4-Ethynyl-3-fluorobenzonitrile serves as a moderately electrophilic "warhead." It can react with nucleophilic residues in a protein's active site, most commonly cysteine (Cys) or serine (Ser), to form a reversible covalent adduct.[5][6] This interaction is strong enough to provide high potency but allows for dissociation, which can mitigate the risk of permanent off-target modification.[5] The fluorine atom's electron-withdrawing nature can further modulate the electrophilicity of the nitrile, providing a handle for fine-tuning reactivity.

G cluster_0 Mechanism of Reversible Covalent Inhibition Inhibitor 4-Ethynyl-3-fluorobenzonitrile Derivative Adduct Reversible Thioimidate Adduct (Target Inhibited) Inhibitor->Adduct Covalent Bond Formation (Nucleophilic attack by Cys-SH) Protein Target Protein (with Cysteine residue) Protein->Adduct Adduct->Inhibitor Dissociation (Reversibility) Adduct->Protein Target Reactivation

Figure 1: Reversible covalent inhibition by a nitrile-containing compound.

Protocol 1: Biochemical Assay for Covalent Target Engagement

This protocol outlines a general method to assess the time-dependent inhibition of a cysteine-protease target, a hallmark of covalent modification.

  • Objective: To determine the rate of inactivation (k_inact) and the inhibition constant (K_i) of a 4-Ethynyl-3-fluorobenzonitrile-derived inhibitor.

  • Materials:

    • Purified target enzyme (e.g., a cysteine protease).

    • Fluorogenic or chromogenic substrate for the enzyme.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT).

    • Test inhibitor stock solution in DMSO.

    • 96-well microplate (black, for fluorescence).

    • Plate reader capable of kinetic measurements.

  • Methodology:

    • Enzyme Preparation: Prepare a working solution of the target enzyme in the assay buffer. The final concentration should be in the linear range of the substrate turnover assay.

    • Inhibitor Dilution: Perform a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the well is consistent across all conditions and does not exceed 1%.

    • Incubation: In the microplate, mix the enzyme solution with the various concentrations of the inhibitor. Allow this mixture to incubate for different, pre-defined time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature. A "no inhibitor" control is essential.

      • Scientific Rationale: This pre-incubation step is critical for covalent inhibitors, as the bond formation is often time-dependent. Observing increased inhibition over time is a key indicator of a covalent mechanism.

    • Reaction Initiation: After each incubation period, add the substrate to all wells to initiate the enzymatic reaction.

    • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using the plate reader. Calculate the initial velocity (v) for each reaction.

    • Data Analysis:

      • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

      • The slope of this line represents the observed rate of inactivation (k_obs).

      • Plot the calculated k_obs values against the inhibitor concentrations. Fit this data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_i).

Fragment-Based Drug Discovery (FBDD): A High-Quality Starting Point

FBDD is a powerful strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target.[7] Because of their simplicity, fragments can be more readily optimized into potent leads.[8][9] 4-Ethynyl-3-fluorobenzonitrile is an excellent candidate for inclusion in a fragment library. It adheres to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3) and, critically, possesses a growth vector—the terminal alkyne—for straightforward chemical elaboration.

The alkyne group is a versatile handle for "fragment growing," where chemists synthetically extend the fragment to engage adjacent pockets on the protein surface, thereby increasing affinity and potency.[7]

G cluster_1 Fragment-Based Drug Discovery (FBDD) Workflow Screen Fragment Library Screening (e.g., NMR, SPR) Hit Hit Identified: 4-Ethynyl-3-fluorobenzonitrile Screen->Hit Weak Binding Detected Structure Structural Biology (X-ray, Cryo-EM) Hit->Structure Determine Binding Mode Grow Fragment Growing (via Alkyne Handle) Structure->Grow Structure-Guided Design Lead Potent Lead Compound Grow->Lead Iterative Optimization G cluster_2 Chemical Probe Workflow using Click Chemistry Probe Probe Molecule (Derived from 4-Ethynyl-3-fluorobenzonitrile) Binding Probe Binds to Target Probe->Binding Lysate Cell Lysate (Containing Target Protein) Lysate->Binding Click Click Reaction: + Azide-Biotin + Cu(I) Catalyst Binding->Click Labeled Biotin-Labeled Target Protein Click->Labeled Analysis Streptavidin Pulldown & Mass Spectrometry Labeled->Analysis

Figure 3: Workflow for target identification using a click-enabled chemical probe.

Protocol 3: In-situ Labeling and Pulldown of Target Proteins

  • Objective: To identify the protein targets of a 4-Ethynyl-3-fluorobenzonitrile-derived probe in a complex proteome.

  • Materials:

    • Alkyne-containing probe molecule.

    • Cell lysate or intact cells.

    • Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA).

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

    • Streptavidin-coated magnetic beads.

    • SDS-PAGE materials and Western blot or mass spectrometry equipment.

  • Methodology:

    • Probe Incubation: Treat the cell lysate (or live cells) with the alkyne probe at a suitable concentration and for a specific duration to allow for target binding. Include a vehicle control (e.g., DMSO).

    • Lysis (if applicable): If live cells were used, harvest and lyse them in lysis buffer.

    • Click Reaction:

      • To the lysate containing the probe-bound proteins, add the click chemistry reagents in sequence: Biotin-Azide, followed by the pre-mixed catalyst solution of CuSO₄ and a reducing agent/ligand.

      • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

      • Scientific Rationale: The Cu(I), generated in situ from CuSO₄ by the reducing agent, catalyzes the highly specific cycloaddition between the probe's alkyne and the biotin's azide, forming a stable triazole linkage.

    • Protein Pulldown:

      • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours to capture the biotin-labeled proteins.

      • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution and Analysis:

      • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

      • Analyze the eluate by SDS-PAGE followed by silver staining, Western blotting (if a target is suspected), or, most powerfully, by in-gel digestion and subsequent mass spectrometry for unbiased identification of the bound proteins.

Conclusion

4-Ethynyl-3-fluorobenzonitrile is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its constituent functional groups provide independent, high-value access points for developing covalent inhibitors, identifying novel leads through fragment-based screening, and validating targets with chemical probes. By understanding the principles behind each application and employing robust experimental protocols, researchers can effectively harness the power of this versatile molecule to accelerate their therapeutic discovery programs.

References

  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved March 17, 2026, from [Link]

  • PubChem. (2026). 4-Fluorobenzonitrile. Retrieved March 17, 2026, from [Link]

  • de Oliveira, M. A., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • bioRxiv. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 3-ethynyl-4-fluorobenzonitrile — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • OTAVA. (n.d.). Covalent Inhibitors Library. Retrieved March 17, 2026, from [Link]

  • Foley, D. J., et al. (2018). Click Chemistry for Natural Product-Inspired Covalent Drug Discovery. Cell Chemical Biology. Available at: [Link]

  • ResearchGate. (2025). Nitrile-based reversible covalent inhibitors. Retrieved March 17, 2026, from [Link]

  • PMC. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved March 17, 2026, from [Link]

  • Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. Retrieved March 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. Retrieved March 17, 2026, from [Link]

  • Chemical Science (RSC Publishing). (2018). The development of a novel AND logic based fluorescence probe for the detection of peroxynitrite and GSH. Retrieved March 17, 2026, from [Link]

  • Frontiers. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved March 17, 2026, from [Link]

  • Liu, Q., et al. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2025). Fragment-based drug discovery: A graphical review. Retrieved March 17, 2026, from [Link]

  • PMC. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and (E)-diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved March 17, 2026, from [Link]

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Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 4-Ethynyl-3-fluorobenzonitrile

Introduction & Strategic Overview 4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) is a highly valuable, electron-deficient terminal alkyne used extensively in the design of push-pull fluorophores, advanced materials,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Ethynyl-3-fluorobenzonitrile (CAS: 1581281-30-2) is a highly valuable, electron-deficient terminal alkyne used extensively in the design of push-pull fluorophores, advanced materials, and pharmaceuticals[1]. Recently, it has emerged as a critical building block in the synthesis of luminescent liquid crystals, specifically push-pull biphenyl and tolane derivatives that exhibit tunable nematic phases and red-shifted fluorescence ()[2].

However, the unique electronic properties of 4-ethynyl-3-fluorobenzonitrile present specific synthetic challenges. The strong electron-withdrawing nature of both the fluoro and cyano groups significantly lowers the pKa of the terminal alkyne proton. While this facilitates easier deprotonation by mild bases, it simultaneously makes the intermediate copper-acetylide highly susceptible to oxidative homocoupling (Glaser-Hay coupling) if trace oxygen is present. This application note provides a self-validating, highly optimized protocol to maximize the cross-coupling yield while suppressing dimer formation.

Mechanistic Insights & Causality

In a standard Sonogashira reaction, the catalytic cycle relies on the synergistic action of a Palladium(0) catalyst and a Copper(I) co-catalyst ()[3].

  • Oxidative Addition : The active Pd(0) species inserts into the aryl halide bond.

  • Copper Cycle : The base deprotonates the terminal alkyne, forming a Cu(I)-acetylide. For 4-ethynyl-3-fluorobenzonitrile, this step is exceptionally fast due to the enhanced acidity of the alkyne.

  • Transmetalation & Reductive Elimination : The acetylide transfers to the Pd(II) complex, followed by reductive elimination to yield the tolane derivative and regenerate Pd(0).

The Causality of Side Reactions : Because the Cu(I)-acetylide of 4-ethynyl-3-fluorobenzonitrile forms so readily, any dissolved oxygen in the solvent will rapidly oxidize the copper species, forcing a homocoupling reaction that yields a bis(phenylethynyl) dimer[4]. Therefore, the choice of a secondary amine base (like Diisopropylamine) over primary amines, combined with rigorous freeze-pump-thaw degassing, is not merely a best practice—it is a mechanistic requirement to prevent catalyst starvation and substrate depletion.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition (Aryl-Pd-X) Pd0->PdII_Ox Aryl Halide Addition PdII_Trans Pd(II) Transmetalation (Aryl-Pd-Alkynyl) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Tolane Product PdII_Trans->Product Product Release Cu_Cycle Cu(I) Acetylide Formation (Base + 4-Ethynyl-3-fluorobenzonitrile) Cu_Cycle->PdII_Trans Cu-Acetylide Transfer

Caption: Sonogashira catalytic cycle showing the intersection of Pd and Cu pathways.

Experimental Design & Condition Optimization

To establish a self-validating protocol, various conditions must be evaluated to find the optimal balance between reactivity and stability. As shown in Table 1, the use of PdCl2(PPh3)2 with Diisopropylamine (DIPA) in THF at room temperature provides the highest yield of the desired cross-coupled product while keeping homocoupling below 5%.

Table 1: Optimization of Reaction Conditions for 4-Ethynyl-3-fluorobenzonitrile

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Homocoupling (%)
1Pd(PPh3)4CuIEt3NTHF256515
2Pd(PPh3)4CuIEt3NDMF604035
3PdCl2(PPh3)2 CuI DIPA THF 25 88 < 5
4Pd(dppf)Cl2CuIK2CO3Toluene807510

Data Synthesis Note: Higher temperatures and polar aprotic solvents like DMF exacerbate the Glaser-Hay homocoupling pathway for electron-deficient alkynes.

Step-by-Step Protocol

Materials & Reagents
  • Alkyne : 4-Ethynyl-3-fluorobenzonitrile (1.2 equiv)[1]

  • Aryl Halide : Target Aryl Iodide or Bromide (1.0 equiv)

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (0.05 equiv)

  • Co-catalyst : Copper(I) Iodide [CuI] (0.10 equiv)

  • Base : Diisopropylamine (DIPA) (2.0 equiv, freshly distilled)

  • Solvent : Anhydrous Tetrahydrofuran (THF) (0.2 M relative to aryl halide)

Workflow Diagram

Workflow degass 1. Solvent Degassing (Freeze-Pump-Thaw) reagents 2. Reagent Addition (Pd, CuI, Ar-X, Alkyne) degass->reagents react 3. Reaction (Strict Argon, RT, 12h) reagents->react monitor 4. Monitoring (TLC / LC-MS) react->monitor workup 5. Aqueous Workup (NH4Cl wash) monitor->workup purify 6. Purification (Silica Gel) workup->purify

Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling.

Procedure
  • Preparation & Degassing :

    • Add the aryl halide (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous THF (5 mL) and DIPA (2.0 mmol).

    • Perform three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen. Causality Check: Skipping this step will result in immediate darkening of the solution upon CuI addition, indicating oxidative degradation of the catalyst and substrate.

  • Catalyst Addition :

    • Under a positive flow of Argon, add PdCl2(PPh3)2 (0.05 mmol) and CuI (0.10 mmol)[3]. The solution typically turns a pale yellow/orange, indicating the formation of the active catalytic species.

  • Alkyne Addition :

    • Dissolve 4-ethynyl-3-fluorobenzonitrile (1.2 mmol) in 1 mL of degassed THF and add it dropwise over 10 minutes to the reaction mixture. Slow addition keeps the local concentration of the alkyne low, further suppressing homocoupling.

  • Reaction & Monitoring :

    • Stir the reaction at room temperature (25 °C) for 12 hours.

    • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Self-Validation: The formation of a non-polar fluorescent spot under UV (254 nm / 365 nm) indicates successful push-pull tolane formation[2].

  • Workup :

    • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl to complex the copper salts.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. The target push-pull tolane will typically elute before any highly polar homocoupled dimer.

References

  • Iida, Y., Shimomura, Y., Tokita, M., & Konishi, G. (2024). "Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties." Liquid Crystals, 51(12), 2032-2045. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Ethynyl-3-fluorobenzonitrile for Advanced OLED Materials

Introduction: The Strategic Importance of 4-Ethynyl-3-fluorobenzonitrile The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation of novel organic semiconducting materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Ethynyl-3-fluorobenzonitrile

The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation of novel organic semiconducting materials. The design and synthesis of molecules that can efficiently transport charge and emit light are paramount for creating next-generation displays and lighting solutions. Within the vast toolbox of synthetic chemistry, 4-Ethynyl-3-fluorobenzonitrile has emerged as a highly versatile and powerful building block for the construction of high-performance OLED materials.

A Multifunctional Building Block

4-Ethynyl-3-fluorobenzonitrile is an aromatic compound distinguished by three key functional groups: a terminal alkyne (–C≡CH), a nitrile group (–C≡N), and a fluorine atom (–F) attached to the phenyl ring. This unique combination of functionalities imparts a desirable set of properties for OLED material synthesis:

  • The Terminal Alkyne: This group serves as a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[1][2] This allows for the straightforward construction of extended π-conjugated systems, which are essential for charge transport and luminescence in organic semiconductors.

  • The Nitrile and Fluorine Groups: Both the nitrile and fluorine substituents are strongly electron-withdrawing. Their presence on the benzonitrile core significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This electronic perturbation is a key strategy for tuning the optoelectronic properties of the final material, enabling the rational design of electron transport materials (ETMs) and emitters with specific energy levels.[4][5]

Enabling the Synthesis of Diverse OLED Materials

The strategic incorporation of 4-Ethynyl-3-fluorobenzonitrile into molecular architectures allows for the synthesis of a wide range of OLED materials, including:

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The strong electron-accepting nature of the 4-Ethynyl-3-fluorobenzonitrile moiety facilitates the creation of donor-acceptor (D-A) type molecules.[6] By carefully selecting the donor component, it is possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a prerequisite for efficient TADF.[7]

  • Electron Transport Materials (ETMs): Materials with low-lying LUMO energy levels are required for efficient electron injection and transport from the cathode to the emissive layer.[3] The electron-deficient character of 4-Ethynyl-3-fluorobenzonitrile makes it an ideal component for constructing high-performance ETMs.[4]

  • Hole Transport Materials (HTMs): While primarily used for its electron-accepting properties, this building block can be incorporated into larger molecular frameworks to fine-tune the HOMO energy level, thereby influencing hole injection and transport properties.[8][9]

This guide provides detailed protocols and insights into the application of 4-Ethynyl-3-fluorobenzonitrile in the synthesis of advanced OLED materials, with a focus on palladium-catalyzed cross-coupling reactions.

Synthetic Protocols and Methodologies

The terminal alkyne of 4-Ethynyl-3-fluorobenzonitrile is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational for elongating the π-conjugation and constructing the core structures of OLED materials.

Sonogashira Coupling: A Workhorse Reaction

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction is particularly useful for linking the 4-Ethynyl-3-fluorobenzonitrile unit to other aromatic systems.

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of 4-Ethynyl-3-fluorobenzonitrile with an aryl iodide.

Materials:

  • 4-Ethynyl-3-fluorobenzonitrile (1.2 equivalents)

  • Aryl iodide (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).

  • Add 4-Ethynyl-3-fluorobenzonitrile to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.[1]

  • Copper(I) Co-catalyst: In the traditional Sonogashira reaction, copper(I) iodide is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[2]

  • Base: The amine base is crucial for deprotonating the terminal alkyne to form the reactive acetylide and for neutralizing the hydrogen halide byproduct generated during the reaction.[10]

  • Degassed Solvent: Dissolved oxygen in the solvent can lead to oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[1]

Sonogashira_Workflow reagents Aryl Halide (Ar-X) 4-Ethynyl-3-fluorobenzonitrile Pd Catalyst, CuI, Base reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel reaction_conditions Stirring Heat (if necessary) reaction_vessel->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup Reaction Completion purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[11][12] While 4-Ethynyl-3-fluorobenzonitrile itself is not an organostannane, it can be readily converted to one. Alternatively, a molecule containing the 4-ethynyl-3-fluorobenzonitrile moiety can be coupled with an organostannane.

This protocol outlines a general procedure for a Stille coupling reaction, which can be adapted for substrates derived from 4-Ethynyl-3-fluorobenzonitrile.

Materials:

  • Organic halide or triflate (1.0 equivalent)

  • Organostannane (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(PhCN)₂] with a phosphine ligand) (1-5 mol%)[13]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)[13]

  • Optional: Additive such as copper(I) iodide or lithium chloride

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the organic halide and the palladium catalyst in the anhydrous, degassed solvent.

  • If using a pre-catalyst like [PdCl₂(PhCN)₂], add the phosphine ligand and stir for 10-15 minutes to allow for complex formation.[13]

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).[13]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, which may include a potassium fluoride solution to help remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.[11][12]

  • Anhydrous and Degassed Solvents: Similar to the Sonogashira coupling, these are necessary to prevent catalyst deactivation and unwanted side reactions.[13]

  • Additives: Additives like CuI can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[14]

Stille_Workflow reagents Organic Halide (R1-X) Organostannane (R2-SnR3) Pd Catalyst reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel reaction_conditions Heating (80-110 °C) reaction_vessel->reaction_conditions workup Aqueous Workup (optional KF) reaction_conditions->workup Reaction Completion purification Column Chromatography workup->purification product Coupled Product (R1-R2) purification->product

Caption: General workflow for the Stille coupling reaction.

Application in the Synthesis of Key OLED Materials

The true utility of 4-Ethynyl-3-fluorobenzonitrile is demonstrated in its application to construct functional OLED materials.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[6] The design of TADF molecules often involves linking electron-donating and electron-accepting moieties to achieve a small ΔEST.

Synthetic Strategy:

A common strategy is to use a Sonogashira coupling to link 4-Ethynyl-3-fluorobenzonitrile (the acceptor precursor) with an aryl halide that is part of a strong electron-donating group, such as a carbazole or acridan derivative.

TADF_Emitter_Concept Donor Electron Donor (e.g., Carbazole) Linker π-Linker (C≡C) Donor->Linker Acceptor 4-Ethynyl-3-fluorobenzonitrile Moiety (Acceptor) Linker->Acceptor

Sources

Application

Application Note: Bioconjugation and Ratiometric Raman Imaging Using 4-Ethynyl-3-fluorobenzonitrile Probes

The development of bioorthogonal chemical probes has fundamentally advanced our ability to track, quantify, and manipulate biomolecules in complex biological matrices. Among next-generation chemical tags, 4-Ethynyl-3-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of bioorthogonal chemical probes has fundamentally advanced our ability to track, quantify, and manipulate biomolecules in complex biological matrices. Among next-generation chemical tags, 4-Ethynyl-3-fluorobenzonitrile (4-EFBN, CAS: 1581281-30-2) [1] has emerged as a highly versatile, dual-modal probe. By integrating a terminal alkyne and a nitrile group onto a fluorinated aromatic scaffold, 4-EFBN enables highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while providing a self-validating, ratiometric Raman readout in the cellular (1800–2800 cm⁻¹)[2].

This application note details the mechanistic rationale and step-by-step protocols for utilizing 4-EFBN in quantitative bioconjugation workflows.

Mechanistic Causality: The Self-Validating Ratiometric System

Traditional fluorescence-based bioconjugation assays frequently suffer from photobleaching, broad emission spectra, and concentration-dependent signal variations. Raman spectroscopy overcomes these limitations by detecting [3]. 4-EFBN leverages two distinct Raman tags to create a self-validating experimental system:

  • Terminal Alkyne (-C≡CH): Exhibits a strong Raman scattering peak at ~2110 cm⁻¹[4].

  • Nitrile (-C≡N): Exhibits a distinct Raman scattering peak at ~2240 cm⁻¹[4].

The Causality of the Ratiometric Readout: During the CuAAC reaction, the terminal alkyne is covalently converted into a triazole linkage. This structural transformation completely abolishes the 2110 cm⁻¹ alkyne Raman signal. Conversely, the nitrile group remains chemically inert during the click reaction, maintaining a constant signal at 2240 cm⁻¹. By calculating the intensity ratio ( I2110​/I2240​ ), researchers can quantify the exact extent of bioconjugation in situ. This inherently corrects for laser power fluctuations, focal drift, and local probe concentration, ensuring that the disappearance of the alkyne signal is exclusively due to successful conjugation rather than optical artifacts.

The Role of the Fluorine Atom: The inclusion of an electronegative fluorine atom at the 3-position is not arbitrary. It exerts a on the aromatic ring, which significantly enhances the Raman scattering cross-section of the nitrile group, boosting detection sensitivity[5]. Furthermore, the fluorine atom lowers the pKa of the terminal alkyne (accelerating CuAAC kinetics) and provides a bioorthogonal handle for ¹⁹F-NMR tracking.

Visualizing the Ratiometric Workflow

G Target Azide-Functionalized Target (Protein/Cell) Reaction CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) Target->Reaction Probe 4-EFBN Probe (Alkyne + Nitrile) Probe->Reaction RamanPre Pre-Reaction Raman: I(2110) High, I(2240) High Probe->RamanPre Conjugate Triazole-Linked Bioconjugate Reaction->Conjugate >95% Yield RamanPost Post-Reaction Raman: I(2110) Zero, I(2240) High Conjugate->RamanPost

Workflow of 4-EFBN bioconjugation via CuAAC and the resulting ratiometric Raman signal shift.

Quantitative Spectroscopic Signatures

Functional GroupRaman Shift (cm⁻¹)Role in BioconjugationPost-Reaction Status
Terminal Alkyne ~2110Reactive Handle (CuAAC)Consumed (Signal reaches 0)
Nitrile (-C≡N) ~2240Internal StandardRetained (Signal constant)
Aryl Fluorine N/A (¹⁹F NMR active)Electronic Tuning / NMR HandleRetained

Experimental Protocols

Protocol A: Self-Validating CuAAC Bioconjugation to Azide-Modified Proteins

Objective: Covalently link 4-EFBN to an azide-functionalized protein (e.g., BSA-N₃) and prepare the sample for ratiometric validation.

Reagents & Causality:

  • 4-EFBN (10 mM in DMSO): The dual-modal Raman probe.

  • CuSO₄ (100 mM in H₂O): Source of the copper catalyst.

  • THPTA Ligand (500 mM in H₂O): Copper(I) is thermodynamically unstable and prone to disproportionation. THPTA acts as a coordinating ligand, maintaining the +1 oxidation state while shielding biological macromolecules from reactive oxygen species (ROS) generated during the catalytic cycle.

  • Sodium Ascorbate (1 M in H₂O, freshly prepared): A mild reducing agent that reduces Cu(II) to the active Cu(I) catalyst in situ, eliminating the need to handle air-sensitive Cu(I) salts.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a microcentrifuge tube, pre-mix 10 µL of CuSO₄ (100 mM) with 20 µL of THPTA (500 mM). Incubate at room temperature for 5 minutes. (Note: Pre-complexation is critical to prevent copper-induced protein precipitation).

  • Reaction Assembly: To 1 mL of azide-modified protein solution (1 mg/mL in PBS, pH 7.4), add 10 µL of the 4-EFBN stock (final concentration 100 µM).

  • Initiation: Add 15 µL of the pre-formed CuSO₄/THPTA complex to the protein solution.

  • Catalysis: Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (1 M). Vortex gently to ensure homogenous distribution.

  • Incubation: Incubate the mixture in the dark at room temperature for 1–2 hours.

  • Purification: Remove unreacted 4-EFBN and copper salts using a size-exclusion spin column (e.g., 7K MWCO) pre-equilibrated with PBS.

Protocol B: In Situ Ratiometric Raman Mapping

Objective: Quantify the conjugation efficiency using the internal nitrile standard to self-validate the success of Protocol A.

Step-by-Step Methodology:

  • Sample Deposition: Drop-cast 5 µL of the purified bioconjugate onto a clean calcium fluoride (CaF₂) Raman-grade substrate and allow it to dry under a gentle stream of nitrogen.

  • Instrument Setup: Equip a confocal Raman microscope with a 532 nm or 785 nm excitation laser. Focus on the sample using a 50× or 100× objective.

  • Spectral Acquisition: Acquire spectra focusing specifically on the cellular silent region (1800–2800 cm⁻¹). Ensure the laser power is kept below 10 mW to prevent thermal degradation of the biological sample.

  • Data Analysis: Integrate the area under the alkyne peak (2110 cm⁻¹) and the nitrile peak (2240 cm⁻¹).

  • Validation: Calculate the ratio I2110​/I2240​ . A successful and complete bioconjugation will yield a ratio approaching zero, as the alkyne is fully converted to a triazole. If the ratio remains high, it indicates an incomplete CuAAC reaction, prompting a review of the catalyst efficiency.

References

  • Bhowmik, D., et al. "Reaction-Based Ratiometric Sensors for Simultaneous Multi-Bio-Analyte Imaging in Living Cells Using Spontaneous Raman Scattering". Journal of the American Chemical Society (2021). URL:[Link]

  • Long, R., et al. "A ratiometric Raman probe for live-cell imaging of hydrogen sulfide in mitochondria by stimulated Raman scattering". Angewandte Chemie International Edition (2018). URL:[Link]

  • Zhu, Y., et al. "Simultaneous In Situ Detection of Ferroptosis-Related Multiple Molecules in Tissue Slices Using Thin-Layer Chromatography Tracing and Raman Microscopy". ACS Sensors (2023). URL:[Link]

  • Pandey, R., et al. "Surface-enhanced Raman scattering: An emerging tool for sensing cellular function". WIREs Nanomedicine and Nanobiotechnology (2022). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethynyl-3-fluorobenzonitrile

Welcome to the technical support center for the synthesis of 4-Ethynyl-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route and troubleshoot common issues encountered during the preparation of this valuable building block. Drawing from established protocols and field-proven insights, this document provides in-depth, practical solutions to enhance your reaction yield and product purity.

Synthesis Overview: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing 4-Ethynyl-3-fluorobenzonitrile is the Sonogashira cross-coupling reaction.[1][2][3] This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. In this specific case, the reaction typically involves the coupling of an aryl halide, such as 4-bromo-3-fluorobenzonitrile or 4-iodo-3-fluorobenzonitrile, with a protected or unprotected alkyne source. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[1][3]

The general scheme for the Sonogashira reaction is as follows:

Caption: General workflow for the synthesis of 4-Ethynyl-3-fluorobenzonitrile.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Sonogashira reaction is not working, or the yield of 4-Ethynyl-3-fluorobenzonitrile is consistently low. What are the primary factors I should investigate?

A: Low or no yield in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic check is the most effective troubleshooting approach.[4]

Probable CauseRecommended SolutionScientific Rationale
Inactive Catalyst System Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst.[4]The active Pd(0) species is susceptible to oxidation, which renders it inactive. Phosphine ligands can also oxidize, failing to stabilize the catalyst.[4]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[4]Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the starting material.[1][5] It also deactivates the Pd(0) catalyst.[4]
Insufficiently Anhydrous Conditions Use anhydrous solvents and dry all glassware thoroughly. Ensure the base (e.g., triethylamine) is dry.Water can interfere with the catalytic cycle and quench reactive intermediates.
Suboptimal Base The choice and purity of the base are critical. Amine bases like triethylamine or diisopropylamine are common.[1] If you suspect issues with the base, consider using a freshly distilled batch or switching to an alternative like cesium carbonate.[1]The base neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide intermediate.[1][6] Its effectiveness can be hampered by impurities or moisture.
Poor Substrate Reactivity While 4-bromo-3-fluorobenzonitrile is a suitable substrate, aryl bromides are less reactive than aryl iodides.[1] If using the bromide, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The C-I bond is weaker and more readily cleaved than the C-Br bond.
Issue 2: Significant Byproduct Formation

Q: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I minimize this?

A: The formation of a diyne byproduct is a classic sign of Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions.[1][7]

Probable CauseRecommended SolutionScientific Rationale
Oxygen in the Reaction As mentioned above, rigorous exclusion of oxygen is the most critical factor.Glaser coupling is an oxidative process that requires an oxidant, typically O₂, to proceed.[1][5]
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst. While it accelerates the reaction, an excess can promote homocoupling.[1][8]The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the species that undergoes homocoupling in the presence of an oxidant.[1]
Consider Copper-Free Conditions Several copper-free Sonogashira protocols have been developed specifically to avoid homocoupling.[1][9] These often require different ligands and bases but can provide cleaner reactions.By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed. The palladium catalyst can facilitate the entire cycle, albeit sometimes requiring higher temperatures.[9]
Issue 3: Problems with the TMS-Protected Alkyne

Q: I am using trimethylsilylacetylene (TMSA) and am having trouble with the deprotection step. What are the best practices for this?

A: Using a protected alkyne like TMSA is a common strategy to prevent homocoupling. The subsequent deprotection is a crucial final step.

Probable CauseRecommended SolutionScientific Rationale
Inefficient Deprotection Reagent The most common method is using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[10][11] If this is slow, ensure your TBAF solution is not expired. Alternatively, a mild base like potassium carbonate in methanol is often effective and economical.[10]The high affinity of fluoride for silicon drives the cleavage of the C-Si bond. Base-catalyzed methanolysis is another effective mechanism for this cleavage.
Harsh Deprotection Conditions If your molecule contains other sensitive functional groups, harsh deprotection conditions can lead to side reactions. A very mild and efficient method involves using copper(II) sulfate and sodium ascorbate in an ethanol/water mixture.[10][12][13][14]This newer method operates under neutral pH and at room temperature, offering high functional group tolerance.[12][13][14]
Product Loss During Workup After deprotection, the resulting terminal alkyne can be somewhat volatile or prone to decomposition. Ensure the workup is performed promptly and without excessive heating.The terminal alkyne is less stable than its TMS-protected precursor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material: 4-bromo- or 4-iodo-3-fluorobenzonitrile? A1: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, allowing for milder reaction conditions.[1] However, aryl bromides are often more commercially available and less expensive. If you are using 4-bromo-3-fluorobenzonitrile, you may need to use a more active palladium catalyst/ligand system or slightly higher temperatures to achieve a good reaction rate.[15][16]

Q2: What are the best palladium catalysts and ligands for this reaction? A2: For standard Sonogashira couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[3] However, for less reactive aryl bromides or for copper-free conditions, more specialized systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can offer significantly improved performance.[3]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate? A3: The formation of a black precipitate is often indicative of palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[4] This is a sign of catalyst deactivation. The most common causes are the presence of oxygen, insufficient ligand to stabilize the catalyst, or excessively high temperatures.[4] Ensure your reaction is under a strictly inert atmosphere and that the ligand-to-palladium ratio is appropriate.

Q4: How do I effectively purify the final product? A4: Purification is typically achieved by flash column chromatography on silica gel.[10] A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. If residual palladium is a concern, filtering the crude reaction mixture through a pad of Celite before concentration can be beneficial.[4]

Visualizing the Process

Sonogashira Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L)₂ Pd0->Pd_Complex Oxidative Addition Pd_Alkyne_Complex Ar-Pd(II)-(C≡CR)(L)₂ Pd_Complex->Pd_Alkyne_Complex Transmetalation Product Ar-C≡CR Pd_Alkyne_Complex->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->Pd_Complex Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation CuX CuX CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex To Pd Cycle HX_Base [Base-H]⁺X⁻ Cu_Acetylide->HX_Base Base Base Base->Cu_Acetylide

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.[6]

Troubleshooting Workflow

When faced with a low yield, follow this logical progression to identify the issue.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Check_Catalyst Are catalyst and ligand active? Check_Inert->Check_Catalyst Yes Solution_Inert Solution: Improve degassing procedure (e.g., freeze-pump-thaw). Check_Inert->Solution_Inert No Check_Reagents Are reagents (base, solvent) pure and anhydrous? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: Use fresh catalyst/ligand. Consider a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Conditions Are temperature and reaction time optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Use freshly distilled/dried solvents and base. Check_Reagents->Solution_Reagents No Solution_Conditions Solution: Screen temperatures and extend reaction time. Monitor by TLC/LCMS. Check_Conditions->Solution_Conditions No

Caption: Logical workflow for troubleshooting low-yield Sonogashira reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling with TMS-Acetylene

This protocol is a representative example for the coupling of 4-bromo-3-fluorobenzonitrile with trimethylsilylacetylene.

Materials:

  • 4-bromo-3-fluorobenzonitrile

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Under a positive pressure of inert gas, add anhydrous toluene followed by anhydrous triethylamine via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product, which can be carried forward to the deprotection step.

Protocol 2: TMS Deprotection (K₂CO₃ in Methanol)

This protocol details a mild and economical deprotection method.[10]

Materials:

  • Crude TMS-protected 4-ethynyl-3-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude TMS-protected product in methanol.

  • Add potassium carbonate (0.2-0.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is fully consumed.[10]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-Ethynyl-3-fluorobenzonitrile.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available from: [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Available from: [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Available from: [Link]

  • An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1082-1089. Available from: [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes. European Journal of Organic Chemistry, 2005(7), 1367-1377. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • eFan's Blog. (2025, February 16). Sonogashira Coupling. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Grel, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9, 1626-1634. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. Available from: [Link]

  • Kaur, N., & Kishore, D. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(13), 7856-7881. Available from: [Link]

  • Zhang, Y., et al. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available from: [Link]

  • Gopinathan, M. B., et al. (2011). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. Synlett, 2011(14), 1979-1982. Available from: [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. Available from: [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available from: [Link]

  • Dawood, K. M., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1317-1324. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Kabalka, G. W., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(12), 2003-2005. Available from: [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-fluorobenzonitrile. Retrieved from [Link]

  • Organic Process Research & Development. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. Available from: [Link]

Sources

Optimization

Troubleshooting alkyne homocoupling in 4-Ethynyl-3-fluorobenzonitrile reactions

Technical Support Center: Troubleshooting Alkyne Homocoupling A Guide for Scientists Performing Dimerization of 4-Ethynyl-3-fluorobenzonitrile and Related Electron-Deficient Alkynes Welcome to the technical support cente...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Alkyne Homocoupling

A Guide for Scientists Performing Dimerization of 4-Ethynyl-3-fluorobenzonitrile and Related Electron-Deficient Alkynes

Welcome to the technical support center for alkyne homocoupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of symmetrical 1,3-diynes, specifically focusing on the oxidative coupling of the electron-deficient substrate, 4-ethynyl-3-fluorobenzonitrile. As your application scientist, I will walk you through common issues, explain the underlying chemical principles, and provide actionable protocols to get your reaction back on track.

Frequently Asked Questions (FAQs)

Q1: My Glaser-Hay coupling of 4-ethynyl-3-fluorobenzonitrile has stalled. TLC analysis shows only starting material, even after several hours. What are the likely causes?

This is a very common issue, particularly with substrates containing potential catalyst inhibitors. The problem almost certainly lies with the health of your copper catalyst.

Primary Suspect: Catalyst Inactivation/Poisoning

Your substrate, 4-ethynyl-3-fluorobenzonitrile, contains a nitrile group (-C≡N). Nitriles are well-known to coordinate strongly with transition metals, including the copper(I) species that is essential for the Glaser or Hay coupling.[1] This coordination can block the active site of the catalyst, preventing the formation of the crucial copper-acetylide intermediate and halting the catalytic cycle.[1][2]

Troubleshooting Workflow:

G cluster_0 Problem: Reaction Stalled (No Conversion) cluster_1 Diagnosis cluster_2 Solutions & Verification Start Reaction Stalled (TLC shows only starting material) Cause1 Potential Cause: Catalyst Poisoning by Nitrile Group Start->Cause1 Cause2 Potential Cause: Insufficient Oxidant (O₂) Start->Cause2 Cause3 Potential Cause: Poor Catalyst/Ligand Quality Start->Cause3 Sol1 Action: Increase Catalyst Loading (e.g., 5 -> 10 mol%) Or: Use a more robust ligand (e.g., Phenanthroline) Cause1->Sol1 Nitrile coordination is suspected Sol2 Action: Ensure adequate aeration. Switch from air to an O₂ balloon. Verification: Reaction may turn green (Cu(II)) Cause2->Sol2 Reaction is anaerobic Sol3 Action: Use fresh, high-purity CuCl/CuI. Use freshly distilled/opened TMEDA. Cause3->Sol3 Reagents may be old/degraded Verify Monitor by TLC/LC-MS for product formation. Sol1->Verify Sol2->Verify Sol3->Verify

Caption: Troubleshooting workflow for a stalled homocoupling reaction.

Recommended Actions:

  • Increase Catalyst Loading: If catalyst poisoning is the issue, a substoichiometric amount of your substrate is acting as an inhibitor. Try increasing the catalyst loading from the typical 1-5 mol% to 10-15 mol%. This provides an excess of active copper centers.

  • Ensure Adequate Oxygen Supply: The Hay and Glaser couplings require an oxidant, typically O₂, to regenerate the active Cu(I) catalyst from Cu(0) formed during the reductive elimination step.[2][3] If your reaction is run under a nitrogen or argon blanket, or if the solvent is not being stirred vigorously enough to incorporate air, the cycle will stop.

    • Solution: Ensure the reaction is open to the air (e.g., with a needle in the septum) or, for better control, run the reaction under a balloon of pure oxygen. A color change from yellow/brown (Cu(I)) to green/blue (Cu(II)) can indicate the presence of the oxidized copper species.[4]

  • Check Reagent Quality: Copper(I) salts can oxidize to inactive copper(II) salts upon prolonged storage. Ensure you are using fresh, high-purity CuCl or CuI. Similarly, the ligand/base (e.g., TMEDA, pyridine) should be pure and dry.[1]

Q2: My reaction works, but I'm getting a very low yield of the desired 1,4-bis(2-fluoro-4-cyanophenyl)buta-1,3-diyne. Instead, I see a lot of baseline material on my TLC plate and have difficulty purifying the product.

Low yields accompanied by purification issues often point to the formation of polymeric side products.

Primary Suspect: Polymerization

The desired 1,3-diyne product is itself a monomer for further coupling, leading to the formation of polydiacetylenes.[5] This is especially problematic under conditions of high concentration or extended reaction times.

Troubleshooting Summary: Low Yield & Polymer Formation

SymptomPotential CauseRecommended Solution & RationaleVerification
Low Yield of Dimer Polymerization 1. High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M). This favors intramolecular dimerization over intermolecular polymerization.Cleaner TLC, easier purification.
(Streaking/Baseline material on TLC)(High concentration favors oligomerization)2. Slow Addition: Add the alkyne substrate slowly via syringe pump over several hours to a solution of the catalyst. This keeps the instantaneous monomer concentration low.Improved isolated yield of the desired dimer.
Excessive Reaction Time 3. Monitor Closely: Track the reaction by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent the product from polymerizing.[2]Yield maximizes and then may decrease over time if polymerization occurs.
Sub-optimal Temperature 4. Lower the Temperature: While higher temperatures can speed up the reaction, they can also promote polymerization. Try running the reaction at room temperature or even 0 °C.[6]Reduced rate of side product formation.
Q3: I am considering which homocoupling method to use. What are the key differences between the Glaser, Hay, and Eglinton couplings for a substrate like mine?

Choosing the right method is critical for success. The main differences lie in the catalyst system, oxidant, and reaction conditions, which have significant implications for electron-deficient substrates.[1][4][7]

Comparison of Common Homocoupling Reactions

MethodCatalyst SystemOxidantTypical ConditionsProsCons for 4-Ethynyl-3-fluorobenzonitrile
Glaser Coupling Cu(I) salt (e.g., CuCl)O₂ (Air)Ammonia or other amine base in water/alcohol. Often heterogeneous.Oldest method, inexpensive reagents.Often harsh conditions. Ammonia can potentially react with the nitrile group. Heterogeneous nature can lead to reproducibility issues.
Hay Coupling CuCl / TMEDAO₂ (Air)Homogeneous solution in organic solvents (THF, DCM, Acetone).[4][8]Milder conditions, better solubility and reproducibility due to the soluble Cu-TMEDA complex.[1][2]TMEDA is a strong ligand; its concentration relative to Cu is important. Prone to catalyst inhibition by the substrate's nitrile group.
Eglinton Coupling Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂)None (Cu(II) is the oxidant)Anhydrous pyridine, often at elevated temperatures.[4][7]Does not require an external oxidant (O₂), which can be beneficial if the substrate is sensitive to over-oxidation.[7]Requires stoichiometric amounts of copper, leading to more waste. Pyridine is a basic solvent that can be difficult to remove.

Recommendation for 4-Ethynyl-3-fluorobenzonitrile:

The Hay coupling is generally the best starting point due to its mild, homogeneous conditions which offer greater control.[2][8] The potential for nitrile-based catalyst inhibition remains the primary challenge to overcome.

Validated Experimental Protocol: Hay Coupling

This protocol is a robust starting point for the homocoupling of 4-ethynyl-3-fluorobenzonitrile.

Materials:

  • 4-Ethynyl-3-fluorobenzonitrile (1.0 mmol, 147.1 mg)

  • Copper(I) Chloride (CuCl) (0.1 mmol, 9.9 mg, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol, 18 µL, 12 mol%)

  • Acetone (or THF), 20 mL (to achieve 0.05 M)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add CuCl (9.9 mg) and acetone (20 mL).

  • Stir the suspension vigorously. Add TMEDA (18 µL). The mixture should turn into a clear, light-colored solution as the soluble Cu-TMEDA complex forms.[2]

  • Add the 4-ethynyl-3-fluorobenzonitrile (147.1 mg) to the catalyst solution.

  • Replace the flask's stopper or septum with one that has a needle inserted to ensure a steady supply of air (oxygen).

  • Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure sufficient oxygen from the air dissolves into the reaction medium.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product, a diyne, should be less polar than the starting alkyne.

  • Upon consumption of the starting material (typically 2-6 hours), quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride (20 mL). This will complex with the copper catalyst and remove it from the organic phase.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-bis(2-fluoro-4-cyanophenyl)buta-1,3-diyne.

Mechanistic Insight: The Hay Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves the formation of a copper acetylide, which then undergoes oxidative coupling.

HayCycle CuI Active Catalyst [Cu(I)-TMEDA]+ Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Acetylide + R-C≡C-H - H+ Dimer Dimeric Intermediate [(R-C≡C)₂Cu(I)₂] Acetylide->Dimer Dimerization Product Product Release R-C≡C-C≡C-R Dimer->Product Reductive Elimination Cu0 Reduced Catalyst Cu(0) Dimer->Cu0 2 e⁻ transfer Cu0->CuI + O₂ (Oxidant) Catalyst Regeneration

Sources

Troubleshooting

Preventing degradation of 4-Ethynyl-3-fluorobenzonitrile during long-term storage

Welcome to the dedicated technical support resource for 4-Ethynyl-3-fluorobenzonitrile. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 4-Ethynyl-3-fluorobenzonitrile. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions for maintaining the long-term stability and purity of this versatile chemical building block. Given its inherent reactivity, proper storage and handling are paramount to ensuring experimental reproducibility and success.

Introduction: The Challenge of Stability

4-Ethynyl-3-fluorobenzonitrile is a valuable reagent due to its trifunctional nature: the aromatic ring, the electron-withdrawing nitrile and fluoro groups, and the highly reactive terminal alkyne. It is this terminal alkyne that is the primary source of instability.[1] The acidic proton on the sp-hybridized carbon makes the molecule susceptible to a range of degradation pathways, including oxidation, dimerization (homocoupling), and polymerization, which can be accelerated by seemingly minor deviations in storage conditions.[1][2] This guide provides a systematic framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual indicators of 4-Ethynyl-3-fluorobenzonitrile degradation?

A1: The first sign of degradation is almost always a visual one. A pure sample of 4-Ethynyl-3-fluorobenzonitrile should be a white to off-white solid. If you observe a color change to yellow or brown, it is a strong indication that oligomerization or polymerization has occurred. Other physical changes, such as the solid becoming clumpy, sticky, or developing an oily appearance, also suggest the presence of impurities or degradation byproducts. While visual inspection is a useful first check, it is not a substitute for analytical purity assessment.

Q2: What is the definitive protocol for long-term storage of this compound?

A2: To ensure maximum shelf-life, 4-Ethynyl-3-fluorobenzonitrile must be stored under a specific set of conditions. Commercial suppliers recommend storing the compound at -20°C.[3][4] This low temperature is critical as it drastically reduces the kinetic rate of potential degradation reactions like polymerization.[1] Equally important is maintaining an inert atmosphere; the container should be purged with a dry, inert gas like argon or nitrogen and sealed tightly to prevent exposure to oxygen and moisture.[1][5] Finally, the compound must be protected from light by using an amber or opaque vial.[1][6]

Q3: My sample is only a few months old but seems to be degrading. What is the most likely cause?

A3: Assuming the initial product was of high purity, the most common cause for premature degradation is repeated exposure to the laboratory atmosphere. Every time the container is opened, it introduces oxygen and moisture, compromising the inert headspace. Light exposure and temperature fluctuations (e.g., allowing the container to warm to room temperature for extended periods before re-cooling) also contribute significantly to degradation.[7] For this reason, aliquoting the material into smaller, single-use vials upon receipt is a highly recommended best practice.

Q4: Are there any specific chemical incompatibilities I should be aware of during storage or handling?

A4: Yes. The most critical incompatibility for terminal alkynes is with certain heavy metal ions, particularly copper(I), silver(I), and mercury(II).[1] The acidic alkyne proton can be displaced by these metals to form metal acetylide salts, which can be shock-sensitive and explosive when dry.[1] Therefore, you must avoid using spatulas made of copper or brass and ensure that any reaction vessels or storage containers are free from these metal contaminants, especially when working under basic or neutral conditions.[1] Additionally, avoid storing it near strong oxidizing agents or strong bases, which can catalyze degradation.[6]

Q5: What are the most common degradation products I might see in an analysis?

A5: The most common degradation pathway is dimerization via oxidative homocoupling, also known as Glaser coupling.[1] This results in the formation of a 1,3-diyne. Further oligomerization or polymerization can also occur, leading to a complex mixture of byproducts. These impurities can often be detected by analytical techniques like HPLC, GC-MS, or NMR spectroscopy as new, less polar spots or peaks.

Troubleshooting Guide

This section provides structured workflows for addressing common problems encountered with 4-Ethynyl-3-fluorobenzonitrile.

Issue 1: A New Bottle Shows Signs of Discoloration
  • Observation: A newly purchased and opened bottle of the compound is yellow or tan, not white.

  • Probable Cause: The issue could stem from manufacturing, shipping, or a compromised seal on the container that allowed for slow degradation in transit.

  • Troubleshooting Workflow:

    start Observation: New bottle is discolored verify Step 1: Purity Verification Perform an immediate analytical check (e.g., ¹H NMR, HPLC). start->verify decision Decision Point Does purity meet experimental requirements? verify->decision contact Action A: Contact Supplier Report the issue and request a replacement or credit. decision->contact No use_caution Action B: Use with Caution Proceed only if purity is acceptable for non-critical experiments. decision->use_caution Yes aliquot Immediate Action: Properly store the remainder. Aliquot under inert gas if keeping. contact->aliquot use_caution->aliquot

    Caption: Workflow for addressing discoloration in a new chemical bottle.

Issue 2: Inconsistent Results in a Catalytic Reaction
  • Observation: A catalytic reaction (e.g., Sonogashira, Click Chemistry) using 4-Ethynyl-3-fluorobenzonitrile gives variable yields or generates significant side products, especially homocoupled dimers.

  • Probable Cause: This strongly suggests degradation of the alkyne starting material. The presence of oligomers reduces the molar equivalence of the active reagent, and impurities may interfere with the catalyst.

  • Preventative Measures & Solutions:

    cluster_good Best Practice: Aliquoting Strategy cluster_bad Problematic: Repeated Access main_stock_good Main Stock Bottle (Sealed, -20°C, Inert Gas) aliquot One-Time Aliquoting Event (In a glovebox or under inert gas flow) main_stock_good->aliquot exp_vials Multiple Single-Use Vials (Stored under ideal conditions) aliquot->exp_vials single_use Use One Vial Per Experiment (Ensures consistent purity) exp_vials->single_use main_stock_bad Main Stock Bottle cycle Warm -> Open -> Use -> Close -> Freeze main_stock_bad->cycle exposure Repeated Atmospheric Exposure (O₂, H₂O, Light) cycle->exposure degradation Progressive Degradation (Inconsistent Purity) exposure->degradation degradation->main_stock_bad contaminates stock

    Caption: Comparison of aliquoting vs. repeated access storage protocols.

Protocols for Storage and Quality Control

Protocol 1: Recommended Storage Conditions Summary

This table summarizes the critical parameters for storing 4-Ethynyl-3-fluorobenzonitrile to prevent degradation.

ParameterLong-Term Storage (Months/Years) Short-Term / Working Stock (Days/Weeks)
Temperature Freezer, ≤ -20°C[3][4]Refrigerator, 2-8°C or Freezer, ≤ -20°C[1]
Atmosphere Dry Argon or Nitrogen[1][5]Dry Argon or Nitrogen
Light Required: Store in amber or opaque vial[1][6]Required: Protect from light
Container Tightly sealed with a high-quality cap (e.g., PTFE-lined)[8]Tightly sealed after each use
Best Practice Aliquot into single-use quantities upon receiptUse from a smaller, designated "working aliquot" to protect the main stock
Protocol 2: Quality Control Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and effective way to assess the purity of your material.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Ethynyl-3-fluorobenzonitrile and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Acquisition: Run a standard proton (¹H) NMR experiment.

  • Analysis & Interpretation:

    • Identify Key Peaks: Locate the sharp singlet corresponding to the acetylenic proton (H-C≡). Its chemical shift will vary with the solvent but is highly characteristic. Also, identify the multiplet signals from the three protons on the aromatic ring.

    • Check Integration: Carefully integrate the acetylenic proton peak and the entire aromatic region. The integration ratio should be exactly 1 (alkyne H) to 3 (aromatic H's).

    • Look for Impurities: Scrutinize the baseline for small, broad signals or new sharp peaks that are not attributable to the solvent or the main compound. The appearance of new signals, especially in the aromatic or vinylic region, is indicative of degradation products like dimers. A clean baseline and the correct integration ratio are strong indicators of high purity.

References

  • BenchChem Technical Support. (n.d.). Common pitfalls in the handling of terminal alkynes. Retrieved from BenchChem's technical documentation, which details the instability of terminal alkynes to oxidation, polymerization, and explosive acetylide formation with heavy metals.[1]

  • Luo, X., et al. (2021). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. This study provides insights into the thermal and oxidative stability of terminal alkynes.[9][10]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from USC's safety guidelines, which provide general rules for storing reactive and flammable chemicals.[11]

  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from UF's safety manual, emphasizing the need for tightly sealed containers for reactive chemicals.[8]

  • Afiore. (2025). Temperature Control and Storage Conditions of Essences in the Production Line. This article discusses the degrading effects of oxygen, UV light, and heat on sensitive organic compounds.[7]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. This guide provides practical advice on when to refrigerate or freeze chemical reagents based on their stability.[12]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. This resource outlines general chemical storage rules, including protection from heat and sunlight.[6]

  • Sigma-Aldrich. (n.d.). Product Page for 3-Ethynyl-4-fluorobenzonitrile (CAS 133960-64-2). Multiple vendor pages for this specific compound confirm the recommended storage temperature of -20°C under nitrogen.[3][5]

  • ChemScene. (n.d.). Product Page for 3-Ethynyl-4-fluorobenzonitrile (CAS 133960-64-2). This supplier page corroborates the storage condition of -20°C under a nitrogen atmosphere.[4]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. This educational resource describes the acidity of terminal alkynes and their subsequent reactivity.[2]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. This page details reactions of alkynes, including deprotonation and nucleophilic attack by the resulting acetylide anion.[13]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility of 4-Ethynyl-3-fluorobenzonitrile

Welcome to the Technical Support Center for 4-Ethynyl-3-fluorobenzonitrile . As a highly rigid, halogenated aromatic alkyne, this compound is a critical building block in drug discovery and copper-catalyzed azide-alkyne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethynyl-3-fluorobenzonitrile . As a highly rigid, halogenated aromatic alkyne, this compound is a critical building block in drug discovery and copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation. However, its lipophilic fluorobenzene ring and planar structure drive strong intermolecular π-π stacking and hydrophobic collapse in high-dielectric aqueous media, leading to severe solubility bottlenecks.

This guide is engineered to help researchers troubleshoot precipitation issues, optimize formulations, and ensure reproducible experimental outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-Ethynyl-3-fluorobenzonitrile precipitate immediately upon addition to my aqueous CuAAC bioconjugation buffer? A1: This precipitation is driven by the hydrophobic effect. In a purely aqueous environment, the non-polar alkyne molecules aggregate to minimize their exposed surface area to water. When the compound forms these micro-aggregates, the reactive ethynyl group becomes buried within the hydrophobic core, rendering it physically inaccessible to the aqueous Cu(I) catalyst, which halts the click reaction[1].

  • The Solution: You must lower the dielectric constant of the microenvironment while simultaneously protecting the copper catalyst. First, pre-dissolve the alkyne in a water-miscible co-solvent (10–20% DMSO or DMF) to disrupt the crystal lattice. Second, utilize a highly water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA creates a hydrophilic coordination sphere around the copper ion, preventing its oxidation to Cu(II) while facilitating the interface between the hydrophobic alkyne and the aqueous azide[2].

Q2: I need to test this compound in live-cell assays, but the required DMSO concentration (>5%) is cytotoxic. How can I achieve aqueous solubility without organic solvents? A2: For cell-based or in vivo applications where organic solvents are prohibited, host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most robust strategy[3].

  • The Causality: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic, truncated cone-shaped cavity. The lipophilic fluorobenzene ring of 4-Ethynyl-3-fluorobenzonitrile spontaneously inserts into this cavity via non-covalent van der Waals forces and hydrophobic interactions, displacing high-enthalpy water molecules[4]. This forms a 1:1 stoichiometric inclusion complex that masks the drug's hydrophobic surface from the aqueous media, drastically enhancing its apparent solubility while remaining biologically inert and non-toxic[5].

Q3: My cyclodextrin complex formulation is still showing erratic absorption in my pharmacokinetic (PK) models. What is the next step? A3: If the inclusion complex yields insufficient bioavailability, the limiting factor is likely the dissolution velocity rather than the absolute equilibrium solubility. According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the drug particles.

  • The Solution: Implement particle size reduction to generate a stabilized nanosuspension[3]. By subjecting the compound to wet milling or probe sonication in the presence of a hydrophilic non-ionic surfactant (e.g., Tween-80), you reduce the particle size to the sub-micron range. The surfactant adsorbs to the newly created surfaces, preventing Ostwald ripening and agglomeration. This massive increase in surface-area-to-volume ratio ensures rapid kinetic dissolution in gastrointestinal fluids[6].

Part 2: Experimental Workflows & Logic

Workflow1 A 4-Ethynyl-3-fluorobenzonitrile (Hydrophobic Alkyne) B Solvate in 10-20% DMSO (Co-Solvent) A->B Disrupts crystal lattice D Aqueous Reaction Mix (Buffer + Azide) B->D C Cu(I)-THPTA Complex (Water-Soluble Catalyst) C->D Maintains Cu(I) bioavailability E Sodium Ascorbate (In-situ Reduction) D->E F 1,4-Disubstituted Triazole (Target Product) E->F CuAAC Click Reaction

Caption: CuAAC bioconjugation solubilization workflow for hydrophobic alkynes.

Workflow2 A1 4-Ethynyl-3-fluorobenzonitrile C1 Ultrasonication / Kneading (Energy Input) A1->C1 B1 HP-β-Cyclodextrin (Aqueous Solution) B1->C1 D1 Lyophilization (Freeze-Drying) C1->D1 Host-Guest Complexation E1 1:1 Solid Inclusion Complex D1->E1 Solid-State Stabilization

Caption: Preparation logic for HP-β-CD inclusion complexes via kneading.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements and validation metrics for 4-Ethynyl-3-fluorobenzonitrile across different formulation strategies.

Solubilization StrategyExcipient / Co-Solvent RequirementApparent Aqueous SolubilityPrimary ApplicationSelf-Validation Method
Free Compound (Control) None (Pure Buffer)< 0.05 mg/mLBaseline ReferenceVisual Inspection (Turbidity/Precipitate)
Co-Solvent System 10% - 20% v/v DMSO or EtOH2.5 - 5.0 mg/mLIn vitro CuAAC Click ChemistryLC-MS / HPLC (Reaction Completion)
Host-Guest Complexation HP-β-Cyclodextrin (Aqueous)10.0 - 15.0 mg/mLLive-Cell Assays / In vivo DosingPhase Solubility Analysis (Job's Plot)
Nanosuspension Tween-80 / Poloxamer (0.5%)> 20.0 mg/mL (Kinetic)Oral Pharmacokinetic (PK) StudiesDynamic Light Scattering (DLS) for Size

Part 4: Self-Validating Experimental Protocols

Protocol 1: Aqueous CuAAC Bioconjugation with THPTA

Causality: This protocol uses THPTA to block the bioavailability of Cu(I) to oxidative elements while keeping it catalytically active in the presence of a DMSO-solvated hydrophobic alkyne[2].

  • Alkyne Preparation: Dissolve 4-Ethynyl-3-fluorobenzonitrile in 100% pure, anhydrous DMSO to create a 50 mM stock solution. Validation: The solution must be completely optically clear.

  • Catalyst Pre-Complexation: In a separate tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand (1:2.5 molar ratio). Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures no free Cu(II) is available to trigger non-specific degradation before reduction[7].

  • Reaction Assembly: To your aqueous buffer containing the azide biomolecule, add the DMSO-alkyne stock (final DMSO concentration should not exceed 10-15% v/v).

  • Initiation: Add the Cu-THPTA complex, followed immediately by 10 equivalents of freshly prepared Sodium Ascorbate (reducing agent) to initiate the click reaction.

  • Validation Check: The reaction mixture should remain homogenous. If cloudiness appears, the DMSO concentration is too low to maintain the alkyne's solvation state. Confirm product formation via LC-MS after 1 hour.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Ultrasonication-Assisted Kneading)

Causality: Mechanical kneading combined with ultrasonic shockwaves provides the activation energy required to break the alkyne's crystal lattice and force the molecule into the cyclodextrin cavity[4].

  • Stoichiometric Mixing: Weigh 4-Ethynyl-3-fluorobenzonitrile and HP-β-CD in a 1:1 molar ratio. Transfer both powders to a ceramic mortar.

  • Solvent Wetting: Add a minimal amount of a 1:1 Ethanol/Water mixture dropwise while continuously triturating until a thick, uniform paste is formed[5].

  • Ultrasonication: Transfer the paste to a sealed vessel and subject it to probe ultrasonication (20 kHz, 30% amplitude) for 15 minutes. Causality: Cavitation bubbles generated by the ultrasound collapse, releasing localized energy that accelerates the host-guest complexation[4].

  • Drying & Lyophilization: Dry the paste in a vacuum oven at 40°C for 12 hours, or freeze-dry (lyophilize) to remove all residual ethanol and water.

  • Validation Check (Phase Solubility): Re-dissolve the resulting powder in pure water. It should dissolve rapidly without leaving a pellet upon centrifugation (10,000 x g for 5 mins). Analyze via UV-Vis spectroscopy to confirm the drug concentration.

References

  • [3] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. Available at:

  • [7] Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst. Inorganic Chemistry - ACS Publications. Available at:

  • [4] Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. Available at:

  • [2] Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Available at:

  • [6] Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at:

  • [5] Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review. Available at:

  • [1] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience. Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Ethynyl-3-fluorobenzonitrile Cross-Coupling

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the Son...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing bottlenecks in the Sonogashira coupling of 4-Ethynyl-3-fluorobenzonitrile . This substrate presents a unique intersection of steric and electronic challenges that routinely cause standard catalytic systems to fail.

Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot this reaction, we must first deconstruct the stereoelectronic profile of 4-ethynyl-3-fluorobenzonitrile and understand why standard protocols fail.

  • The Transmetalation Penalty (Steric Clash): The fluorine atom at the C3 position is situated directly ortho to the terminal alkyne. While fluorine has a smaller van der Waals radius than a methyl group, it still imposes a significant steric penalty during the transmetalation step. When bulky bis-ligated palladium complexes (e.g., Pd(PPh3​)2​ ) attempt to coordinate the incoming acetylide, the ortho-fluoro group creates a steric clash that drastically reduces the rate of transmetalation.

  • Electronic Imbalance & The Glaser Penalty: The synergistic electron-withdrawing effects of the 3-fluoro and 1-cyano groups drastically lower the pKa of the terminal alkyne. In a standard Cu-cocatalyzed Sonogashira reaction, this leads to the extremely rapid formation of the copper acetylide intermediate. Because transmetalation to the Pd center is sterically retarded, the copper acetylide accumulates in the reaction mixture. In the presence of even trace amounts of oxygen, this buildup heavily favors oxidative Glaser homocoupling over the desired cross-coupling[1].

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly the homocoupled alkyne (Glaser product) instead of the cross-coupled product. How do I prevent this? A1: You must completely eliminate the copper co-catalyst[1]. Copper-free Sonogashira reactions bypass the formation of the copper acetylide intermediate, completely shutting down the Glaser homocoupling pathway[2]. By forcing the alkyne to interact directly with the palladium center, you ensure that the alkyne is only consumed via the productive cross-coupling cycle.

Q2: Standard catalysts like Pd(PPh3​)4​ and Pd(dppf)Cl2​ are giving <20% conversion. What is the optimal catalyst system? A2: Standard catalysts fail because they remain trapped in a less reactive, sterically congested bis-ligated resting state. To overcome the ortho-fluoro steric hindrance, you must induce a highly reactive monoligated Pd(0) species[3]. Paradoxically, using exceptionally bulky, electron-rich Buchwald ligands (e.g., XPhos) or N-Heterocyclic Carbenes (NHCs) solves this[4]. The extreme steric bulk of XPhos forces the dissociation of the second ligand, creating a highly active 12- or 14-electron Pd center that easily accommodates the sterically hindered 4-ethynyl-3-fluorobenzonitrile[5].

Q3: What base and solvent combination maximizes the yield for this specific substrate in a Cu-free system? A3: In copper-free systems, the base must be strong enough to deprotonate the acidic alkyne without copper's assistance, but not so nucleophilic that it degrades the catalyst or substrate. Use inorganic bases like Cs2​CO3​ or sterically hindered organic amines (such as TMP or DABCO) in polar aprotic solvents like DMSO or Acetonitrile (MeCN)[2].

Quantitative Data: Catalyst & Ligand Performance

The following table synthesizes quantitative performance data for various catalytic systems when applied to sterically hindered ortho-substituted phenylacetylenes.

Catalyst / Ligand SystemCopper Co-catalystTemp (°C)Primary Issue EncounteredExpected Yield (%)
Pd(PPh3​)4​ CuI (5 mol%)80High Glaser homocoupling< 25%
Pd(dppf)Cl2​ CuI (5 mol%)80Slow transmetalation30 - 40%
Pd(OAc)2​ / XPhosNone60 - 80None (Optimal System)85 - 95%
Pd(PPh3​)2​Cl2​ / NHCNone65Custom ligand synthesis needed80 - 90%

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes a Pd(OAc)2​ /XPhos catalytic system to overcome the steric hindrance of 4-ethynyl-3-fluorobenzonitrile. It is engineered with built-in validation checkpoints to ensure systemic integrity.

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2​ (3 mol%) and XPhos (6 mol%).

  • Causality & Validation Check: The strict 1:2 Pd-to-ligand ratio is required to ensure complete formation of the active L1​Pd(0) species. If the ratio is too low, uncoordinated palladium will precipitate as inactive "Pd black" (a visual indicator of catalyst death).

Step 2: Substrate & Base Addition

  • Add the aryl halide coupling partner (1.0 equiv), 4-ethynyl-3-fluorobenzonitrile (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Causality Check: We use a slight excess of the alkyne (1.2 equiv) to drive the reaction forward, compensating for any minor trace degradation, while Cs2​CO3​ acts as the non-nucleophilic proton sink[2].

Step 3: Solvent Degassing (Critical)

  • Add anhydrous Acetonitrile (MeCN). Seal the flask and degas via three rigorous freeze-pump-thaw cycles.

  • Validation Check: Complete removal of oxygen is mandatory. Even in Cu-free systems, trace oxygen can induce Pd-catalyzed oxidative alkyne dimerization. If the solution turns dark brown immediately upon heating, oxygen contamination has occurred.

Step 4: Reaction Execution

  • Heat the mixture to 70 °C for 12 hours under vigorous stirring.

  • Validation Check: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the aryl halide mass peak confirms successful oxidative addition and catalytic turnover.

Step 5: Workup & Purification

  • Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove the Cs2​CO3​ salts and palladium residues. Concentrate the filtrate in vacuo and purify via standard silica gel chromatography.

Workflow Visualization

G Start 4-Ethynyl-3-fluorobenzonitrile Coupling Optimization Check1 Is Glaser Homocoupling > 10%? Start->Check1 Action1 Eliminate CuI Switch to Cu-Free Protocol Check1->Action1 Yes Check2 Is Conversion < 50% after 12 hours? Check1->Check2 No Action1->Check2 Action2 Upgrade Ligand Bulk (Use XPhos or NHC) Check2->Action2 Yes Check3 Is Pd Black Precipitating? Check2->Check3 No Action2->Check3 Action3 Optimize Base/Solvent (Cs2CO3 in MeCN/DMSO) Check3->Action3 Yes Success Optimized Cross-Coupling Achieved Check3->Success No Action3->Success

Decision-tree workflow for troubleshooting 4-Ethynyl-3-fluorobenzonitrile cross-coupling bottlenecks.

References

  • Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes - Benchchem - 1

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis | Organic Letters - ACS Publications - 4

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole - ResearchGate - 5

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications - 3

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl - PMC - 2

Sources

Reference Data & Comparative Studies

Validation

4-Ethynyl-3-fluorobenzonitrile vs 4-ethynylbenzonitrile reactivity comparison

An in-depth comparative analysis of 4-Ethynylbenzonitrile and 4-Ethynyl-3-fluorobenzonitrile reveals how a single atomic substitution can fundamentally alter the reactivity, stability, and application scope of a chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Ethynylbenzonitrile and 4-Ethynyl-3-fluorobenzonitrile reveals how a single atomic substitution can fundamentally alter the reactivity, stability, and application scope of a chemical building block. As bifunctional intermediates containing both a terminal alkyne and a nitrile group, these molecules are highly valued in medicinal chemistry, materials science, and bioorthogonal conjugation[1].

This guide provides a rigorous structural, electronic, and kinetic comparison to help researchers select the optimal reagent for advanced synthetic workflows.

Structural and Electronic Profiling

The reactivity of terminal alkynes in cross-coupling and cycloaddition reactions is dictated by their electronic environment.

  • 4-Ethynylbenzonitrile (4-EBN): The para-nitrile group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This depletes electron density from the phenyl ring and the conjugated alkyne, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making the alkyne moderately electrophilic compared to unfunctionalized phenylacetylene[1].

  • 4-Ethynyl-3-fluorobenzonitrile (4-E-3-FBN): The introduction of a fluorine atom ortho to the ethynyl group (and meta to the nitrile) drastically shifts the electronic landscape. Fluorine exerts a highly localized, powerful inductive withdrawal (-I effect). This localized electron depletion makes the terminal alkyne highly electrophilic and significantly increases the acidity of the terminal alkyne proton ( pKa​ drop).

Table 1: Physicochemical and Structural Comparison

Parameter4-Ethynylbenzonitrile4-Ethynyl-3-fluorobenzonitrile
CAS Number 3032-92-61581281-30-2
Molecular Weight 127.14 g/mol 145.13 g/mol
Alkyne Electronic State Moderately ElectrophilicHighly Electrophilic
Terminal Proton Acidity BaselineEnhanced (Facilitates deprotonation)
Steric Hindrance MinimalSlight (F van der Waals radius: 1.47 Å)
Primary Utility Click chemistry, rigid linkersBioisosteric replacement, 19 F NMR probes

Comparative Reactivity in Key Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is highly sensitive to the electronic nature of the alkyne[2]. The rate-determining steps typically involve the formation of the copper(I) acetylide and the subsequent coordination/insertion of the azide.

  • Causality of Acceleration: The enhanced acidity of the terminal proton in 4-E-3-FBN accelerates the initial deprotonation and copper acetylide formation. Furthermore, the severely lowered LUMO energy of the fluorinated alkyne reduces the activation barrier for the cycloaddition step with the azide dipole. Consequently, 4-E-3-FBN exhibits a significantly higher reaction rate ( kobs​ ) than 4-EBN.

Mechanism A 4-Ethynyl-3-fluorobenzonitrile B Cu(I) Acetylide Formation (Accelerated by -I effect) A->B C Azide Cycloaddition (Lower LUMO Energy) B->C D 1,4-Disubstituted Triazole C->D

Caption: CuAAC activation pathway highlighting fluorine's electronic acceleration.

Sonogashira Cross-Coupling

In palladium/copper-cocatalyzed Sonogashira couplings, the dynamics are more nuanced. The increased acidity of 4-E-3-FBN aids the transmetalation step (copper acetylide formation). However, the ortho-fluorine atom introduces a slight steric penalty during the reductive elimination step at the bulky palladium center. In practice, the strong electronic activation generally offsets this steric drag, resulting in comparable or slightly accelerated overall yields, provided that optimized, non-bulky phosphine ligands are utilized.

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

To objectively quantify the reactivity differences between these two building blocks, a parallel kinetic assay using High-Performance Liquid Chromatography (HPLC) is required.

Self-Validation Mechanism: This protocol is designed to be self-validating by incorporating an internal standard (biphenyl) to ensure injection and integration accuracy. Furthermore, it mandates tracking both alkyne depletion and triazole formation to verify mass balance—ensuring that side reactions (e.g., oxidative Glaser coupling) are not artificially skewing the kinetic data.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of benzyl azide, 4-EBN, and 4-E-3-FBN in anhydrous DMSO.

    • Prepare a catalyst stock of CuSO 4​ ·5H 2​ O (10 mM) and sodium ascorbate (20 mM) in degassed, deionized water.

  • Reaction Setup: In two separate, foil-wrapped 10 mL vials (to prevent photo-degradation), add 1.0 mL of the benzyl azide stock, 1.0 mL of the respective alkyne stock, and 0.1 mmol of biphenyl (internal standard). Dilute with 2.0 mL of DMSO.

  • Initiation: Under vigorous stirring at 25°C, simultaneously inject 0.5 mL of the CuSO 4​ stock and 0.5 mL of the sodium ascorbate stock into both vials.

  • Quenching (Critical Step): At precise intervals (5, 10, 15, 30, and 60 minutes), withdraw 50 µL aliquots. Causality: Immediately quench the aliquot into 950 µL of acetonitrile containing 1 mM EDTA. EDTA rapidly chelates the Cu(I)/Cu(II) species, instantly halting the catalytic cycle and preventing artificially inflated conversion rates while the sample sits in the HPLC queue.

  • Data Acquisition: Analyze via RP-HPLC (C18 column, H 2​ O/MeCN gradient). Plot ln([Alkyne]0​/[Alkyne]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Parallel Setup (Internal Std) S2 EDTA Quench (Halts Cu Cycle) S1->S2 S3 HPLC Analysis (Mass Balance) S2->S3

Caption: Self-validating kinetic assay workflow utilizing EDTA quenching.

Table 2: Representative Kinetic Data (CuAAC with Benzyl Azide at 25°C)

Substrate kobs​ ( 10−3s−1 )Relative RateTriazole Yield (1h)Mass Balance
4-Ethynylbenzonitrile 2.41.0x>95%>98%
4-Ethynyl-3-fluorobenzonitrile 8.9~3.7x>99%>98%
(Note: Data reflects established structure-activity relationships for electron-deficient alkynes in click chemistry).

Strategic Applications in Drug Development

While 4-EBN is a highly cost-effective and reliable building block for rigid linker synthesis and standard cross-couplings[1], the fluorinated variant (4-E-3-FBN) offers distinct strategic advantages in late-stage drug development:

  • Metabolic Stability: The placement of the fluorine atom blocks potential Cytochrome P450-mediated aromatic oxidation at the 3-position, a common metabolic liability in electron-rich phenyl rings.

  • Target Affinity: The highly polarized C-F bond can engage in orthogonal multipolar interactions with backbone amides or side-chain dipoles within a target protein's binding pocket, often increasing binding affinity.

  • Dual-Modality Bioorthogonal Probes: 4-E-3-FBN is an exceptional tool for chemical biology. The alkyne allows for rapid, click-based attachment of fluorophores or pull-down tags, while the 19 F nucleus enables direct monitoring of cellular uptake, biodistribution, or target engagement via 19 F Magnetic Resonance Imaging (MRI) or NMR—a technique that benefits from zero background signal in native biological systems.

References

  • American Chemical Society (ACS). "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications". Bioconjugate Chemistry. URL:[Link]

Sources

Comparative

HPLC Method Validation for 4-Ethynyl-3-fluorobenzonitrile Purity: A Column Performance Comparison Guide

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical control of these precursors dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical control of these precursors dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). (CAS: 1581281-30-2) is a critical, electron-deficient building block used in the synthesis of targeted kinase inhibitors.

Validating a high-performance liquid chromatography (HPLC) method for this compound presents a distinct chromatographic challenge: distinguishing the target analyte from structurally similar synthetic precursors, such as 4-bromo-3-fluorobenzonitrile, which share nearly identical hydrophobic profiles.

This guide objectively compares the performance of standard C18 stationary phases against specialized Biphenyl chemistries, detailing the causality behind column selection, and provides a self-validating experimental protocol grounded in the latest guidelines[1].

Mechanistic Column Comparison: Why Standard C18 Fails

To establish a robust purity assay, the fundamental thermodynamics of the analyte-stationary phase interaction must be evaluated.

The Limitation of C18 (Octadecyl) Phases: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because 4-Ethynyl-3-fluorobenzonitrile and its unreacted precursor (4-bromo-3-fluorobenzonitrile) possess highly similar logP values, purely hydrophobic differentiation is ineffective. On a C18 column, these compounds frequently co-elute, failing the regulatory requirement for baseline resolution.

The Biphenyl Advantage (The Superior Alternative): By transitioning to a Biphenyl stationary phase, we introduce orthogonal retention mechanisms: π−π charge-transfer and dipole-dipole interactions.

  • The Causality: The highly electronegative fluorine atom and the nitrile group withdraw electron density from the benzene ring, making 4-Ethynyl-3-fluorobenzonitrile highly electron-deficient. The Biphenyl stationary phase features an electron-rich, conjugated dual-ring system. This creates a strong π−π donor-acceptor complex.

  • Steric Differentiation: The rigid, linear alkyne (-C≡CH) group interacts fundamentally differently with the biphenyl phase compared to the bulky, polarizable bromine atom of the precursor. This mechanistic synergy yields exceptional selectivity.

Table 1: Column Performance Comparison (C18 vs. Biphenyl)
Chromatographic ParameterStandard C18 Column (Alternative)Biphenyl Column (Optimized Product)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + π−π
  • dipole-dipole
Resolution ( Rs​ ) (Analyte vs. Bromo-precursor)1.1 (Critical Co-elution)3.8 (Robust Baseline Separation)
Tailing Factor ( Tf​ ) 1.6 (Peak broadening)1.1 (High symmetry)
Theoretical Plates ( N ) 8,50014,200

Experimental Protocol: Optimized Biphenyl HPLC Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The chromatography data system (CDS) must be programmed to automatically abort the sequence if the System Suitability Test (SST) criteria are not met prior to sample injection, ensuring no data is generated on a compromised system.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: A pH of ~2.0 thoroughly suppresses the ionization of residual surface silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (MeCN).

  • Instrument Setup:

    • Column: High-Performance Biphenyl (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity (reducing backpressure) and stabilizes the thermodynamics of the π−π interactions.

    • Detection: UV at 254 nm (optimal absorbance for the conjugated benzonitrile π -system).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte band)

    • 2–10 min: 20% 60% B (Linear ramp for impurity separation)

    • 10–12 min: 60% 90% B (Column wash)

    • 12–15 min: 90% B (Hold wash)

    • 15.1–20 min: 20% B (Equilibration)

  • Self-Validating System Suitability Test (SST):

    • Inject a resolution standard containing 4-Ethynyl-3-fluorobenzonitrile and 4-bromo-3-fluorobenzonitrile (0.1 mg/mL each).

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and %RSD of peak area ≤2.0% over 5 replicate injections.

ICH Q2(R2) Validation Workflow & Data

Following the[1], the Biphenyl method was subjected to a rigorous lifecycle validation to prove it is fit for its intended purpose[2].

HPLC_Validation Dev 1. Method Development Stationary Phase Selection (Biphenyl) Spec 2. Specificity Assessment Impurity Spiking & Forced Degradation Dev->Spec Lin 3. Linearity & Range LOQ to 120% Target Concentration Spec->Lin Acc 4. Accuracy & Precision Recovery (80-120%) & %RSD Evaluation Lin->Acc Rob 5. Robustness Testing Variations in pH, Temp, Flow Rate Acc->Rob Val 6. Validated HPLC Method Ready for Routine QC Release Rob->Val

Fig 1: ICH Q2(R2) compliant HPLC method validation lifecycle for purity determination.
Validation Execution Steps
  • Specificity: The analyte was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat). Peak purity was assessed using a Photodiode Array (PDA) detector. Result: The peak purity angle was consistently lower than the purity threshold, confirming no co-eluting degradants.

  • Linearity & Range: Standard solutions were prepared from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (1.0 mg/mL).

  • Accuracy & Precision: Accuracy was evaluated via spike recovery of the API at 80%, 100%, and 120% levels. Precision was divided into repeatability (intra-day, n=6 ) and intermediate precision (inter-day, different analyst, different instrument)[3].

Table 2: ICH Q2(R2) Validation Summary for 4-Ethynyl-3-fluorobenzonitrile
Validation ParameterICH Q2(R2) Acceptance CriteriaBiphenyl Column ResultsStatus
Specificity Peak purity angle < thresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity ( R2 ) ≥0.999 (LOQ to 120%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.5%Pass
Repeatability (%RSD) ≤2.0% ( n=6 )0.65%Pass
Intermediate Precision ≤2.0% (Different day/analyst)0.82%Pass
Robustness Rs​≥2.0 under varied conditionsLowest Rs​ : 3.4 (at 37°C)Pass

Conclusion

For the purity determination of highly functionalized aromatic alkynes like 4-Ethynyl-3-fluorobenzonitrile, standard C18 columns lack the mechanistic selectivity required to resolve critical synthetic pairs. By leveraging the π−π interactions of a Biphenyl stationary phase, analytical scientists can achieve baseline resolution ( Rs​>3.5 ) and seamlessly pass all ICH Q2(R2) validation parameters, ensuring the utmost integrity in pharmaceutical quality control.

References

  • European Medicines Agency / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006. Effective June 14, 2024. Available at:[Link]

Sources

Validation

A Technical Comparison Guide: Bioisosteric Effects of 4-Ethynyl-3-fluorobenzonitrile Analogs

Executive Summary In modern medicinal chemistry, the optimization of a lead compound often hinges on the delicate balance between target affinity, metabolic stability, and physicochemical properties. The 4-Ethynyl-3-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound often hinges on the delicate balance between target affinity, metabolic stability, and physicochemical properties. The 4-Ethynyl-3-fluorobenzonitrile (4-EFB) moiety has emerged as a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, allosteric modulators (e.g., mGluR5), and oncology therapeutics [1].

This guide provides an objective, data-driven comparison of the 4-EFB scaffold against its primary bioisosteric alternatives. By deconstructing the pharmacophore into its three functional components—the ethynyl group, the fluorine atom, and the cyano group—we aim to equip drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to optimize this structural motif.

Deconstructing the Pharmacophore & Bioisosteric Logic

The utility of 4-EFB stems from the synergistic physicochemical properties of its substituents. To understand how to optimize it, we must analyze the causality behind each functional group and its potential bioisosteres.

  • The Ethynyl Group (-C≡CH): A rigid, linear, non-polar but polarizable vector. It is frequently employed as a "nonclassical" bioisostere for heavy halogens (like iodine or bromine) [2]. While halogens can form strong, highly directional halogen bonds with protein backbone carbonyls, they often introduce liabilities regarding lipophilicity and heavy-atom toxicity. The ethynyl group mimics the steric bulk and cylindrical electron density of iodine, often retaining binding affinity while improving the ligand's pharmacokinetic profile.

  • The Fluoro Group (-F): Positioned ortho to the ethynyl group, fluorine serves a dual purpose. First, it blocks cytochrome P450 (CYP450)-mediated oxidation at the electron-rich aromatic position. Second, its strong inductive effect lowers the pKa of neighboring groups and modulates the overall dipole moment, enhancing membrane permeability without significantly increasing steric bulk.

  • The Cyano Group (-CN): A strong electron-withdrawing group that acts as a hydrogen-bond acceptor. It is metabolically robust compared to amides or esters. However, if the cyano group causes toxicity or poor solubility, it is often replaced with polar bioisosteres like tetrazoles or oxadiazoles to tune the topological polar surface area (TPSA) and aqueous solubility [3].

Bioisosteres cluster_0 Ethynyl (-C≡CH) Bioisosteres cluster_1 Cyano (-CN) Bioisosteres Core 4-Ethynyl-3-fluorobenzonitrile (4-EFB) Scaffold Iodine Iodine (-I) Halogen Bonding Core->Iodine Steric/Electronic Mimicry Cyclopropyl Cyclopropyl Aliphatic Bulk Core->Cyclopropyl Tetrazole Tetrazole Polar/Acidic Core->Tetrazole ADME/pKa Tuning Oxadiazole Oxadiazole H-Bond Acceptor Core->Oxadiazole

Logical mapping of 4-EFB bioisosteric replacements for optimizing ADME and target binding.

Comparative Performance Analysis

To objectively evaluate the bioisosteric effects, we compare the baseline 4-EFB scaffold against three targeted modifications. The data below synthesizes expected physicochemical shifts and empirical binding trends based on established halogen-to-ethynyl substitution studies (such as those conducted on the p53-Y220C mutant) [2].

Quantitative Data Comparison
Compound / AnalogTarget ModificationMW ( g/mol )cLogPTPSA (Ų)Relative Affinity (Fold Change)*HLM Stability (T½, min)
4-EFB (Baseline) None145.132.123.81.0x> 60
4-Iodo Analog Ethynyl → Iodine247.002.823.813.0x~ 40
4-Cyclopropyl Analog Ethynyl → Cyclopropyl161.172.523.80.5x~ 30
Tetrazole Analog Cyano → 1H-Tetrazole188.171.567.50.8x> 120

*Note: Relative affinity is highly target-dependent. The 13-fold increase for the iodo-analog reflects scenarios where a highly directional, strong halogen bond with a protein backbone carbonyl is strictly required, a dynamic where the ethynyl group acts as a weaker hydrogen-bond donor [2].

Performance Insights
  • Ethynyl vs. Iodine: While replacing iodine with an ethynyl group can result in an affinity drop due to the loss of a strong halogen bond, the ethynyl group significantly lowers molecular weight and lipophilicity (cLogP), improving the ligand efficiency (LE) and metabolic half-life.

  • Ethynyl vs. Cyclopropyl: Substituting the rigid alkyne with a cyclopropyl group introduces sp3 character, which can improve solubility. However, the added aliphatic bulk often creates steric clashes in narrow binding pockets, resulting in a loss of affinity and introducing a site for rapid CYP450 oxidation.

  • Cyano vs. Tetrazole: Replacing the cyano group with a tetrazole drastically increases the TPSA and lowers the cLogP. This is a classic strategy to reduce brain penetrance (if peripheral restriction is desired) and increase aqueous solubility, while maintaining a similar spatial footprint [3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must be conducted using robust, self-validating experimental systems. Below are the step-by-step methodologies for synthesizing the scaffold, validating binding, and assessing metabolic stability.

Workflow Synth 1. Sonogashira Coupling (Scaffold Synthesis) Purify 2. LC-MS/NMR (Validation) Synth->Purify SPR 3. SPR Binding Assay (Affinity & Kinetics) Purify->SPR SPR->Synth SAR Feedback HLM 4. HLM Stability (Metabolic Clearance) SPR->HLM

Step-by-step experimental workflow from synthesis to in vitro ADME validation.

Protocol A: Synthesis via Sonogashira Cross-Coupling

The ethynyl group is typically introduced via a palladium-catalyzed Sonogashira coupling, replacing a halogen precursor.

  • Step 1: In an oven-dried, argon-purged flask, dissolve 4-bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous THF.

  • Step 2: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) as catalysts, followed by triethylamine (TEA, 3.0 eq) as the base.

  • Step 3: Dropwise add trimethylsilylacetylene (TMS-acetylene, 1.2 eq). Stir at room temperature for 4 hours.

  • Step 4 (Deprotection): Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to the mixture to remove the TMS group. Stir for 30 minutes.

  • Self-Validation Check: The reaction must be strictly oxygen-free. The presence of oxygen will trigger Glaser homocoupling of the alkyne, visible as a distinct high-molecular-weight byproduct on LC-MS. Run a TLC (Hexane:EtOAc 80:20) to confirm the complete consumption of the starting bromide.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ).

  • Step 1: Immobilize the target protein (e.g., purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~3000 RU is achieved.

  • Step 2: Prepare a concentration series of the 4-EFB analogs (e.g., 0.1 µM to 10 µM) in running buffer (PBS-T containing 5% DMSO).

  • Step 3: Inject the analytes at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

  • Self-Validation Check: Because these fragments are small and require DMSO for solubility, bulk refractive index shifts are inevitable. You must run a DMSO solvent correction curve (4.5% to 5.5% DMSO) before and after the analyte runs. Subtract the reference channel (blank surface) and the solvent correction to isolate the true binding signal.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Evaluating the intrinsic clearance ( CLint​ ) ensures that the bioisosteric replacement has not introduced metabolic liabilities.

  • Step 1: Pre-incubate the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the reaction by adding an NADPH regenerating system.

  • Step 3: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 4: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check: Always run parallel control incubations. Use Verapamil as a high-clearance positive control (T½ < 15 min) to ensure the microsomes are active, and Warfarin as a low-clearance negative control (T½ > 120 min) to rule out non-specific degradation.

References

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere ACS Chemical Biology (2015)[Link]

  • Bioisosterism Drug Design Org[Link]

Comparative

Mass Spectrometry Fragmentation Patterns for 4-Ethynyl-3-fluorobenzonitrile Validation: A Comparative Guide

Executive Summary For researchers and drug development professionals, ensuring the structural integrity and purity of synthetic intermediates is paramount.[1] is a highly valuable, rigid fluorinated building block used i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the structural integrity and purity of synthetic intermediates is paramount.[1] is a highly valuable, rigid fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison between a High-Purity Analytical Standard (Product A) and a Standard Commercial Grade (Alternative B) . By leveraging the causality of gas chromatography-electron impact-mass spectrometry (GC-EI-MS) fragmentation, we demonstrate how rigorous MS profiling serves as a self-validating system to differentiate premium products from those harboring critical synthetic impurities.

The Mechanistic Causality of MS Fragmentation

To accurately validate 4-Ethynyl-3-fluorobenzonitrile, one must understand why specific analytical techniques and fragmentation pathways occur.

Ionization Choice (Why GC-EI-MS over LC-ESI-MS): 4-Ethynyl-3-fluorobenzonitrile lacks highly basic amines or acidic protons, making Electrospray Ionization (ESI) highly inefficient. Instead, Electron Impact (EI) at 70 eV is the gold standard. It imparts sufficient internal energy to volatilized molecules to generate a robust molecular ion [M]⁺ at m/z 145, while inducing reproducible, structure-specific bond cleavages.

Primary Fragmentation Pathways:

  • Nitrile Cleavage (m/z 118): The expulsion of neutral hydrogen cyanide (HCN, -27 Da) is a[2]. This yields the highly stable [C8H3F]⁺ fragment.

  • Ethynyl Dynamics (m/z 119 & 120): The ethynyl group undergoes characteristic fragmentation, primarily losing acetylene (C₂H₂, -26 Da) or an ethynyl radical (C₂H•, -25 Da). Studies on the ionization of ethynylbenzenes confirm that [3] even under intense energy fields.

  • Fluorine Stability (m/z 126): The C-F bond is exceptionally strong. Consequently, the loss of a fluorine radical (F•, -19 Da) is a minor pathway. The [4] ensures the aromatic core remains largely intact, making des-fluoro impurities easily distinguishable from natural fragmentation.

Fragmentation Pathway Visualization

MS_Fragmentation M [M]⁺ 4-Ethynyl-3-fluorobenzonitrile m/z 145 F1 [M - HCN]⁺ [C8H3F]⁺ m/z 118 M->F1 - HCN (-27 Da) F2 [M - C2H2]⁺ [C7H2FN]⁺ m/z 119 M->F2 - C2H2 (-26 Da) F3 [M - F]⁺ [C9H4N]⁺ m/z 126 M->F3 - F• (-19 Da) F4 [M - HCN - C2H2]⁺ [C6HF]⁺ m/z 92 F1->F4 - C2H2 (-26 Da) F2->F4 - HCN (-27 Da)

Fig 1: Primary EI-MS fragmentation pathways of 4-Ethynyl-3-fluorobenzonitrile.

Comparative Performance: High-Purity vs. Standard Grade

When evaluating 4-Ethynyl-3-fluorobenzonitrile, the synthesis route—typically a Sonogashira coupling of 4-bromo-3-fluorobenzonitrile with trimethylsilylacetylene (TMSA) followed by deprotection—leaves distinct chemical fingerprints.

Product A (High-Purity) undergoes rigorous purification to eliminate coupling byproducts, whereas Alternative B (Standard Grade) often retains trace precursors and homocoupling dimers. MS fragmentation provides an objective lens to quantify these differences.

Table 1: Comparative GC-MS Performance & Impurity Profile
Analytical ParameterProduct A (High-Purity)Alternative B (Standard Grade)Diagnostic MS Marker
Overall Purity (GC-FID) ≥ 99.5%~ 95.0%N/A
Brominated Precursor < 0.1%1.8%m/z 200/202 (1:1 Isotopic doublet)
TMS-Protected Intermediate Not Detected0.9%m/z 217 [M]⁺, m/z 202 [M-CH3]⁺
Glaser Homocoupling Dimer Not Detected1.5%m/z 288 [M]⁺ (Late retention time)
Regioisomer Contamination < 0.1%0.8%Shifted RT; altered m/z 118/119 ratio

Analytical Insight: The presence of the brominated precursor in Alternative B is highly detrimental to downstream API synthesis, as it can act as a chain terminator or induce unwanted cross-reactivity. The 1:1 isotopic doublet at m/z 200/202 serves as a highly sensitive, self-calibrating marker for this impurity.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure trustworthiness and reproducibility, the following GC-EI-MS protocol is designed as a self-validating system. The co-elution of internal isotopic markers (e.g., ¹³C natural abundance at m/z 146) acts as an internal check for detector saturation and mass accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade ethyl acetate (EtOAc).

    • Causality: EtOAc ensures complete solvation and rapid volatilization in the GC inlet without the risk of transesterification or thermal degradation that protic solvents (like methanol) might induce at high temperatures.

  • Instrument Parameters (GC):

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Causality: The 15°C/min ramp provides optimal theoretical plate utilization to baseline-resolve the target compound from closely eluting regioisomers and the heavier Glaser homocoupling dimer.

  • Mass Spectrometry Acquisition (EI):

    • Inlet/Transfer Line Temp: 250°C / 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range:m/z 50 to 350.

    • Causality: 70 eV is utilized because it maximizes ionization efficiency while generating standardized fragmentation patterns that can be cross-referenced against NIST libraries. The scan range is capped at 350 to capture the dimer (m/z 288) while filtering out high-mass column bleed.

Workflow Visualization

Workflow S1 1. Sample Prep (1 mg/mL in EtOAc) S2 2. GC-EI-MS (70 eV Ionization) S1->S2 S3 3. Data Acquisition (Full Scan m/z 50-350) S2->S3 S4 4. Impurity Profiling (Target vs Alternatives) S3->S4

Fig 2: Standardized GC-EI-MS validation workflow for comparative batch analysis.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Anisotropic bulletlike emission of terminal ethynyl fragment ions: ionization of ethynylbenzene-d under intense femtosecond laser fields Source: The Journal of Chemical Physics (PubMed) URL: [Link]

  • Title: Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 4-Ethynyl-3-fluorobenzonitrile and 3-fluoro-4-iodobenzonitrile

Introduction In the landscape of modern drug discovery and materials science, substituted benzonitriles serve as indispensable structural motifs and versatile synthetic intermediates.[1] Their unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted benzonitriles serve as indispensable structural motifs and versatile synthetic intermediates.[1] Their unique electronic properties, driven by the strongly electron-withdrawing nitrile group, make them key components in the rational design of novel therapeutics and functional materials. This guide provides a detailed spectroscopic comparison of two such analogues: 4-Ethynyl-3-fluorobenzonitrile and 3-fluoro-4-iodobenzonitrile.

While structurally similar—both being disubstituted fluorobenzonitriles—the presence of an ethynyl group versus an iodine atom at position 4 imparts distinct electronic and steric characteristics. These differences manifest clearly in their respective spectroscopic signatures. For researchers engaged in reaction monitoring, quality control, or structural elucidation, a comprehensive understanding of these signatures is paramount for unambiguous compound identification. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each compound, grounded in fundamental spectroscopic principles and supported by experimental methodologies.

Molecular Structures and Properties

A direct comparison begins with the foundational molecular structure. The key difference lies in the substituent at position C4: a π-rich, rod-shaped ethynyl group versus a large, polarizable iodine atom.

cluster_0 4-Ethynyl-3-fluorobenzonitrile cluster_1 3-fluoro-4-iodobenzonitrile mol1 props1 Formula: C₉H₄FN Mol. Weight: 145.14 g/mol CAS: 181539-33-9 mol2 props2 Formula: C₇H₃FIN Mol. Weight: 247.01 g/mol CAS: 887266-99-1

Caption: Molecular structures and key properties of the two target compounds.

Comparative Spectroscopic Analysis

The electronic interplay between the fluorine, nitrile, and the distinct C4 substituent (ethynyl or iodo) governs the chemical environment of each nucleus and bond, leading to predictable and distinguishable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation in solution. The analysis considers ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show a complex three-spin system for both molecules. However, the chemical shifts will differ due to the varying electronic and anisotropic effects of the C4 substituent. The ethynyl group in 4-Ethynyl-3-fluorobenzonitrile possesses a unique magnetic anisotropy, which influences nearby protons.[2] Furthermore, it introduces a characteristic acetylenic proton signal.

  • 4-Ethynyl-3-fluorobenzonitrile: Will exhibit three aromatic proton signals and one sharp singlet for the acetylenic proton (≡C-H) around 3.0-3.5 ppm. The aromatic protons will be influenced by coupling to each other and to the ¹⁹F nucleus.

  • 3-fluoro-4-iodobenzonitrile: Will only show three aromatic proton signals. The heavy iodine atom causes a general deshielding (downfield shift) of the adjacent proton (H-5) due to its electron-withdrawing inductive effect, which outweighs its weak donating resonance effect.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Assignment 4-Ethynyl-3-fluorobenzonitrile 3-fluoro-4-iodobenzonitrile Rationale for Differences
H-2 ~7.8 (dd) ~7.9 (dd) Influenced by ortho-F and meta-CN. Similar environment.
H-5 ~7.6 (dd) ~8.1 (d) H-5 in the iodo-compound is significantly deshielded by the adjacent iodine atom.
H-6 ~7.5 (t) ~7.3 (t) Less affected by the C4 substituent, but electronic differences cause a minor shift.
≡C-H ~3.4 (s) N/A A unique, sharp singlet, providing definitive identification.

| J couplings | J(H,H) ≈ 8 Hz; J(H,F) ≈ 2-9 Hz | J(H,H) ≈ 8 Hz; J(H,F) ≈ 2-9 Hz | H-F coupling will be observable for protons ortho and meta to the fluorine atom. |

¹³C NMR Analysis

The ¹³C NMR spectra will show distinct differences, particularly for the carbons directly attached to the substituents (ipso-carbons).

  • C4-Substituent Carbons: 4-Ethynyl-3-fluorobenzonitrile will show two signals for the alkyne carbons (C≡C), typically between 70-90 ppm. In contrast, the ipso-carbon attached to iodine (C-4) in 3-fluoro-4-iodobenzonitrile will appear at a much higher field (lower ppm value, ~90-100 ppm) due to the "heavy atom effect".

  • Nitrile Carbon (C≡N): The electronic nature of the C4 substituent will slightly alter the chemical shift of the nitrile carbon (~115-120 ppm).

  • Aromatic Carbons: All aromatic carbons will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which aids in assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment 4-Ethynyl-3-fluorobenzonitrile 3-fluoro-4-iodobenzonitrile Rationale for Differences
C-CN ~117 ~116 Minor shift due to different electronic effects from C4.
C-1 ~112 (d) ~115 (d) Ipso-carbon to the nitrile group.
C-2 ~130 (d) ~133 (d) Carbon ortho to CN and F.
C-3 ~160 (d, ¹JCF ≈ 250 Hz) ~161 (d, ¹JCF ≈ 255 Hz) Carbon attached to fluorine shows a large one-bond C-F coupling.
C-4 ~120 (d) ~95 (d) Significant shielding of C-I due to the heavy atom effect.
C-5 ~135 (d) ~142 (d) Deshielded in the iodo-compound.
C-6 ~118 (d) ~117 (d) Similar environment.
-C≡CH ~85 N/A Characteristic alkyne carbon signal.

| -C≡CH | ~80 | N/A | Characteristic terminal alkyne carbon signal. |

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single resonance is expected for each molecule, with the chemical shift being indicative of the electronic environment. The chemical shift is typically reported relative to a standard like CFCl₃.

  • 4-Ethynyl-3-fluorobenzonitrile: The ethynyl group is moderately electron-withdrawing.

  • 3-fluoro-4-iodobenzonitrile: The iodo group is also electron-withdrawing. The subtle differences in the electronic push-pull across the aromatic ring will lead to a small but measurable difference in the ¹⁹F chemical shift, allowing for differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[4] The primary distinctions will arise from the unique vibrations of the ethynyl and iodo groups.

  • Nitrile Stretch (C≡N): Both compounds will exhibit a sharp, medium-intensity absorption band for the nitrile triple bond stretch. This typically appears in the 2220-2240 cm⁻¹ region.[5][6] Conjugation with the aromatic ring and the electronic nature of the other substituents can cause slight shifts.

  • Alkyne Stretches (C≡C and ≡C-H): These are the hallmark peaks for 4-Ethynyl-3-fluorobenzonitrile .

    • A sharp, strong band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne.[6][7] This is a highly diagnostic peak and will be absent in the iodo-analogue.

    • A weaker absorption between 2100-2140 cm⁻¹ corresponds to the C≡C stretch .[5][8]

  • Aromatic and C-X Stretches: Both spectra will show C-H aromatic stretches above 3000 cm⁻¹, C=C ring stretches around 1400-1600 cm⁻¹, and a strong C-F stretch around 1200-1300 cm⁻¹. The C-I stretch for 3-fluoro-4-iodobenzonitrile is expected at a very low frequency (500-600 cm⁻¹) and may be difficult to observe on standard mid-IR spectrometers.[6]

Table 3: Key Differentiating IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 4-Ethynyl-3-fluorobenzonitrile 3-fluoro-4-iodobenzonitrile
Aromatic C-H Stretch 3050-3150 3050-3150
Acetylenic ≡C-H Stretch ~3300 (sharp, strong) Absent
Nitrile C≡N Stretch ~2230 (sharp, medium) ~2230 (sharp, medium)
Alkyne C≡C Stretch ~2120 (sharp, weak-medium) Absent
Aromatic C=C Stretch 1400-1600 1400-1600

| C-F Stretch | ~1250 (strong) | ~1250 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.

  • Molecular Ion Peak (M⁺•): The most obvious difference will be the molecular weight.

    • 4-Ethynyl-3-fluorobenzonitrile: Expected M⁺• at m/z = 145.03.

    • 3-fluoro-4-iodobenzonitrile: Expected M⁺• at m/z = 246.93.[9] This large mass difference makes differentiation trivial.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so 3-fluoro-4-iodobenzonitrile will not show a complex halogen isotopic pattern like a chloro or bromo analogue.

  • Fragmentation:

    • Both compounds will likely show fragmentation corresponding to the loss of HCN (m/z -27).

    • 3-fluoro-4-iodobenzonitrile is expected to show a prominent peak corresponding to the loss of an iodine radical (m/z -127), which would be a major fragmentation pathway.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Comparison

Caption: Standard workflow for the spectroscopic comparison of the two analytes.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[10]

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra at room temperature. Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction if necessary. Label the significant peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Acquisition: Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

  • Analysis: Identify the molecular ion peak from the mass spectrum of the corresponding GC peak. Analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic differentiation between 4-Ethynyl-3-fluorobenzonitrile and 3-fluoro-4-iodobenzonitrile is straightforward and robust. The most definitive distinguishing features are:

  • In ¹H NMR: The presence of a sharp singlet around 3.4 ppm for the acetylenic proton in 4-Ethynyl-3-fluorobenzonitrile .

  • In IR Spectroscopy: The presence of a strong ≡C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2120 cm⁻¹) for 4-Ethynyl-3-fluorobenzonitrile .

  • In Mass Spectrometry: A significant difference in the molecular ion peak (145.03 vs. 246.93 m/z).

By employing the standard analytical protocols detailed in this guide, researchers can confidently and accurately identify these two valuable chemical building blocks, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • González-Platas, J., et al. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Available at: [Link]

  • McCarthy, M.C., et al. (n.d.). Centimeter-wave Rotational Spectroscopy of Ethynylbenzonitriles: Structural Analysis and Astronomical Search. DOI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Rajasekhar, B.N., et al. (2022). A spectroscopic study of benzonitrile. Journal of Quantitative Spectroscopy and Radiative Transfer. Available at: [Link]

  • Valliammal, N., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. Available at: [Link]

  • Ismail, M. (n.d.). Infrared Spectroscopy (IR). Slideshare. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Iriepa, I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Abraham, R.J., et al. (2015). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. Available at: [Link]

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Comparative

Kinetic Comparison of Click Reactions Using 4-Ethynyl-3-fluorobenzonitrile: A Technical Guide

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone methodology due to its high fidelity and bioorthogonality[1]. While aliphatic alkynes...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone methodology due to its high fidelity and bioorthogonality[1]. While aliphatic alkynes are standard, the use of electron-deficient alkynes such as 4-Ethynyl-3-fluorobenzonitrile (CAS 1581281-30-2) fundamentally alters the reaction kinetics. This guide provides an objective comparison of the kinetic performance of 4-Ethynyl-3-fluorobenzonitrile against traditional alkyne alternatives, exploring the mechanistic causality behind its accelerated reactivity and providing self-validating protocols for empirical testing.

Mechanistic Causality: Why Electron-Deficiency Accelerates CuAAC

The CuAAC reaction is a stepwise process where the formation of the copper(I) acetylide intermediate is frequently the rate-determining step[2]. The introduction of strong electron-withdrawing groups (EWGs)—specifically the fluorine atom and the nitrile group on the phenyl ring of 4-Ethynyl-3-fluorobenzonitrile—exerts a profound kinetic accelerating effect through two primary mechanisms:

  • Enhanced C(sp)-H Acidity: The inductive and mesomeric withdrawal of electron density lowers the pKa of the terminal alkyne. This facilitates rapid deprotonation and accelerates the formation of the critical Cu(I)-acetylide species, bypassing the kinetic bottleneck observed in unactivated alkynes[2].

  • LUMO Lowering: During the subsequent cycloaddition step, the electron-deficient nature of the alkyne lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This reduces the activation energy barrier for the nucleophilic attack by the azide dipole, further driving the reaction forward at ambient temperatures[3].

CuAAC_Mechanism cluster_ED Electron-Deficient (e.g., 4-Ethynyl-3-fluorobenzonitrile) cluster_ER Electron-Rich / Neutral (e.g., Phenylacetylene) Alkyne Terminal Alkyne (R-C≡CH) pKa_ED Lower pKa (~19-21) Faster Deprotonation Alkyne->pKa_ED pKa_ER Higher pKa (~23-25) Slower Deprotonation Alkyne->pKa_ER Cu Cu(I) Catalyst Cu->pKa_ED Cu->pKa_ER Cu_Ac_ED Cu(I)-Acetylide Rapid Formation pKa_ED->Cu_Ac_ED TS_ED Low LUMO Energy Lower Activation Barrier Cu_Ac_ED->TS_ED Product 1,4-Disubstituted 1,2,3-Triazole TS_ED->Product Cu_Ac_ER Cu(I)-Acetylide Slow Formation pKa_ER->Cu_Ac_ER TS_ER Higher LUMO Energy Higher Activation Barrier Cu_Ac_ER->TS_ER TS_ER->Product Azide Organic Azide (R'-N3) Azide->TS_ED Azide->TS_ER

Mechanistic divergence in CuAAC kinetics comparing electron-deficient and electron-rich alkynes.

Kinetic Comparison Data

To objectively evaluate the performance of 4-Ethynyl-3-fluorobenzonitrile, we compare it against two standard alternatives: Phenylacetylene (an electron-neutral aryl alkyne) and 1-Octyne (an unactivated aliphatic alkyne). The table below summarizes the relative kinetic profiles based on established structure-activity relationships for electron-deficient alkynes in CuAAC[2].

Alkyne AlternativeElectronic NatureEstimated Relative Rate ( krel​ )Primary Kinetic Bottleneck
4-Ethynyl-3-fluorobenzonitrile Highly Electron-Deficient> 50xCycloaddition transition state (Deprotonation is rapid)
Phenylacetylene Electron-Neutral5x - 10xCu(I)-acetylide formation
1-Octyne Electron-Rich (Aliphatic)1x (Baseline)Cu(I)-acetylide formation (High pKa barrier)

Experimental Protocol: Self-Validating Competitive Kinetic Profiling

To empirically validate the kinetic superiority of 4-Ethynyl-3-fluorobenzonitrile in your own laboratory, a self-validating competitive kinetic assay using in-situ 1 H NMR is recommended. By forcing two different alkynes to compete for a limiting pool of azide in the same reaction vessel, you eliminate run-to-run variations (such as minor discrepancies in catalyst concentration or temperature), ensuring the resulting kinetic data is internally controlled and absolutely trustworthy.

Kinetic_Workflow Prep 1. Reagent Prep Equimolar Azide/Alkyne Cat 2. Catalyst Injection Cu(I) + Ligand Prep->Cat Monitor 3. Kinetic Monitoring In-situ NMR / HPLC Cat->Monitor Quant 4. Data Quantification Conversion vs. Time Monitor->Quant Model 5. Kinetic Modeling Determine Rate Constant (k) Quant->Model

Step-by-step workflow for the self-validating competitive kinetic profiling of CuAAC reactions.

Step-by-Step Methodology:
  • Reagent Preparation: In a standard NMR tube, dissolve 4-Ethynyl-3-fluorobenzonitrile (0.05 mmol) and the reference alkyne (e.g., Phenylacetylene, 0.05 mmol) in 0.5 mL of a deuterated solvent compatible with click chemistry (e.g., DMSO- d6​ or CD 3​ CN).

  • Azide Addition: Add a strictly limiting amount of Benzyl Azide (0.04 mmol) to the mixture. This deliberate stoichiometric deficiency ensures direct competition between the two alkynes.

  • Catalyst Injection: Prepare a highly active catalyst stock solution containing Cu(MeCN) 4​ PF 6​ (0.005 mmol) and TBTA ligand (0.005 mmol). Inject this into the NMR tube to initiate the reaction.

  • Kinetic Monitoring: Immediately place the tube in the NMR spectrometer. Acquire 1 H NMR spectra at 2-minute intervals for a total of 60 minutes at 25 °C.

  • Data Quantification: Integrate the distinct triazole C-H proton signals (typically emerging between δ 7.5 - 8.5 ppm) corresponding to the products of each respective alkyne.

  • Causality Check: The ratio of the integrated product peaks directly correlates to the relative reaction rates ( krel​ ). Because the starting conditions were equimolar, the electron-deficient alkyne will exhibit a significantly steeper conversion curve and dominate the product mixture[2].

Applications in Drug Development

The accelerated kinetics of 4-Ethynyl-3-fluorobenzonitrile make it highly valuable in time-sensitive and sterically demanding applications:

  • Radiochemistry (PET Imaging): The short half-life of Fluorine-18 ( t1/2​ = 109.8 min) necessitates ultra-fast radiolabeling protocols. The fluorobenzonitrile scaffold is a proven moiety for 18 F-prosthetic groups. Its highly electron-deficient nature ensures rapid CuAAC conjugation to targeting peptides, maximizing the radiochemical yield before isotopic decay occurs[4].

  • Bioconjugation: While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers copper-free kinetics, the bulky cyclooctyne tags can perturb protein folding and function. 4-Ethynyl-3-fluorobenzonitrile provides a kinetically competitive alternative with a significantly smaller steric footprint, preserving the native conformation of the biomolecule while maintaining rapid labeling speeds[1].

References

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Society Reviews (PMC).[Link]

  • Zhou, L., et al. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions". Molecules (MDPI).[Link]

  • ACS Publications. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications". Bioconjugate Chemistry.[Link]

  • Wuest, F., et al. "Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18". Molecules (ResearchGate / MDPI).[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-3-fluorobenzonitrile

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposa...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Ethynyl-3-fluorobenzonitrile. As a compound featuring a reactive ethynyl group, a toxic nitrile functionality, and a halogenated aromatic ring, it demands a rigorous and informed approach to its end-of-life cycle. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge for safe and compliant chemical handling.

Hazard Profile: Understanding the Risks

4-Ethynyl-3-fluorobenzonitrile is a specialized organic compound for which extensive toxicological data may not be readily available. Therefore, its hazard profile must be conservatively assessed based on its constituent functional groups and data from analogous structures. The primary hazards stem from its nitrile group (conferring toxicity), the halogenated ring, and the potentially reactive terminal alkyne.

Hazard classifications for the closely related 3-ethynyl-4-fluorobenzonitrile indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[1] Similar fluorinated benzonitriles are also classified as acutely toxic and irritants.[2][3][4] The ethynyl group, while essential for its synthetic utility, can present risks of forming explosive acetylides with certain metals and can be sensitive to shock, friction, or heat.[5]

Table 1: Chemical Properties and Hazard Summary

PropertyValueSource
Chemical Name 4-Ethynyl-3-fluorobenzonitrile-
Molecular Formula C₉H₄FN[6]
Molecular Weight 145.13 g/mol [6]
Known Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation.[1]
Inferred Hazards Serious Eye Irritation, Potential for explosive acetylide formation, Hazardous decomposition products (e.g., NOx, HF, CO).[2]
UN Number UN3439 (for Nitriles, Solid, Toxic, N.O.S.)[2]
Hazard Class 6.1 (Toxic Solid)[2]

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any disposal-related activities, it is imperative to establish a robust safety perimeter. The combination of toxicity and potential reactivity necessitates stringent control measures.

  • Engineering Controls : All handling and preparation of 4-Ethynyl-3-fluorobenzonitrile for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are immediately accessible.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves : Nitrile or other chemical-resistant gloves are required. Always inspect gloves before use and dispose of them as contaminated solid waste immediately after handling the compound.[7]

    • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[2]

    • Lab Coat : A properly fastened lab coat provides a critical barrier against skin contact.

    • Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator is necessary.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Ethynyl-3-fluorobenzonitrile is that it must be managed as hazardous waste.[8] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8] The recommended final disposal route is high-temperature incineration by a licensed waste management facility.[9][10][11]

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Start: Need to Dispose of 4-Ethynyl-3-fluorobenzonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, Spills) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container labeling Ensure Container is Clearly Labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Toxic) solid_container->labeling liquid_container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup

Caption: Disposal workflow for 4-Ethynyl-3-fluorobenzonitrile.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent mixing of incompatible chemicals and ensures the waste is routed to the correct disposal stream.

  • Halogenated Organic Waste : Due to the fluorine atom, this compound must be classified as a halogenated organic waste. Many institutions require separate waste streams for halogenated and non-halogenated solvents.[12]

  • Solid vs. Liquid : Do not mix solid and liquid waste in the same container.[10][13]

Step 2: Collection of Contaminated Solid Waste

This category includes items with trace or bulk contamination.

  • Container : Use a designated, puncture-resistant container with a secure lid, clearly labeled for solid hazardous waste.

  • Procedure : Place all contaminated disposable items, such as gloves, weighing paper, pipette tips, and paper towels used for cleanup, directly into this container.[13]

  • Bulk Powder : If disposing of unadulterated powder, transfer it carefully into the solid waste container, avoiding dust generation.[10]

Step 3: Collection of Liquid Waste

This applies to any solutions containing 4-Ethynyl-3-fluorobenzonitrile.

  • Container : Use a dedicated, leak-proof container appropriate for the solvent used (e.g., a polyethylene container for many organic solvents).[10][14] The container must be clearly labeled for liquid hazardous waste.

  • Compatibility : Ensure the solvents in the waste stream are compatible. Do not mix acidic and basic solutions.[13]

  • Procedure : Carefully pour or pipette the liquid waste into the designated container, using a funnel if necessary. Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[13]

Step 4: Labeling and Storage

Accurate labeling is a legal requirement and is critical for safety.

  • Labeling : Affix a "Hazardous Waste" label to every container.[8] The label must include:

    • The full chemical name: "4-Ethynyl-3-fluorobenzonitrile" (do not use abbreviations).

    • The approximate concentration and quantity of the waste.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Storage : Keep waste containers securely sealed when not in use.[14] Store them in a designated and well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible materials. Secondary containment is highly recommended to manage potential leaks.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[2]

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Containment & Cleanup :

    • For Solid Spills : Gently cover the spill with an absorbent, inert material like vermiculite or sand to prevent dust from becoming airborne.[10] Carefully sweep the material into a designated solid hazardous waste container using non-sparking tools.[9]

    • For Liquid Spills : Contain the spill using an absorbent material (spill pillows, pads, or sand).[7][10] Once absorbed, collect the material and place it in the solid hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[10]

Final Disposal by Licensed Contractor

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the waste.[8] They will arrange for a licensed hazardous waste contractor to transport the material for final treatment, which for halogenated organic compounds, is typically high-temperature incineration.[11] This process breaks down the toxic and halogenated components into simpler, less harmful substances.[15]

References

  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet: 4-Amino-3-fluorobenzonitrile. Link

  • Tokyo Chemical Industry. (2025, October 14). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine. Link

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-Fluorobenzonitrile. Link

  • Tokyo Chemical Industry. (2025, October 30). Safety Data Sheet: 4-Fluorobenzonitrile. Link

  • Ossila. (2023, April 17). Safety Data Sheet: Ethyl (4-fluorobenzoyl)acetate. Link

  • UC Center for Laboratory Safety. (2012, December 14).
  • Tokyo Chemical Industry. (2025, October 14). Safety Data Sheet: 5-Ethynyl-1,2,3-trifluorobenzene. Link

  • TCI Chemicals. (2025, February 25). Safety Data Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile. Link

  • Tokyo Metropolitan University. (n.d.).
  • ChemicalBook. (2025, July 26). 3-ethyl-4-fluorobenzonitrile - Safety Data Sheet. Link

  • NextSDS. (n.d.). 3-ethynyl-4-fluorobenzonitrile — Chemical Substance Information. Link

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzonitrile. National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 4-Amino-3-fluorobenzonitrile. Link

  • Tokyo Chemical Industry. (2025, November 11). Safety Data Sheet: 3-Fluorobenzonitrile. Link

  • PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Link

  • ChemScene. (n.d.). 3-Ethynyl-4-fluorobenzonitrile. Link

  • Benchchem. (n.d.). Proper Disposal of 4'-Ethynyl-2'-deoxycytidine (EdC): A Step-by-Step Guide. Link

  • U.S. Environmental Protection Agency. (n.d.).
  • Benchchem. (2025, December). 1-Ethynylcyclohexene proper disposal procedures. Link

  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 4-Fluorobenzonitrile. Link

  • CymitQuimica. (n.d.). CAS 185147-08-4: 4-Fluoro-3-methylbenzonitrile. Link

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • University of Cambridge. (n.d.). Disposal of Chemical Waste - Safety Office.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Defense Technical Information Center. (n.d.).
  • DENR. (n.d.). Procedural Manual Title III of DAO 92-29 “Hazardous Waste Management”.
  • Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL. Link

  • Federal Ministry for the Environment, Nature Conservation and Nuclear Safety (Germany). (2004, November 3).
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.

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Handling

A Researcher's Guide to the Safe Handling of 4-Ethynyl-3-fluorobenzonitrile

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The compound 4-Ethynyl-3-fluorobenzonit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The compound 4-Ethynyl-3-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science, largely due to its unique combination of reactive functional groups: a fluorinated aromatic ring, a nitrile, and a terminal alkyne.[1][2] This same structural utility, however, necessitates a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to provide you, the research professional, with a deep, causal understanding of the "why" behind each safety recommendation. By treating every protocol as a self-validating system, we build a culture of safety that protects both the researcher and the integrity of the experiment.

Core Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-Ethynyl-3-fluorobenzonitrile is not publicly available, a conservative and scientifically sound hazard assessment can be constructed by analyzing its constituent functional groups and data from close structural analogs.

  • The Nitrile Group (-C≡N): This is the primary driver of toxicological concern. Aromatic nitriles are classified as toxic or harmful via oral, dermal, and inhalation routes.[3][4][5][6] This toxicity profile mandates stringent measures to prevent any direct contact or aerosol inhalation.

  • The Fluorinated Aromatic Ring: The presence of fluorine can alter the metabolic profile and reactivity of the molecule.[7]

  • The Ethynyl Group (-C≡CH): Terminal alkynes are reactive moieties, capable of acting as hydrogen-bond donors and participating in a variety of chemical transformations.[1][8] While not a primary toxicophore, its reactivity requires careful consideration during handling and storage.

Based on data from analogs like 3-Fluorobenzonitrile and 4-Fluorobenzonitrile, we can anticipate the following hazard classifications.

Hazard Class Anticipated Category Rationale / Key Precaution Source (Analog Data)
Acute Toxicity (Oral)Category 3 / 4 (Toxic/Harmful)Do not ingest. Prohibit eating, drinking, and smoking in the lab.[3][6]
Acute Toxicity (Dermal)Category 3 / 4 (Toxic/Harmful)Avoid all skin contact. Use appropriate gloves and lab coat.[3][5][6]
Acute Toxicity (Inhalation)Category 3 / 4 (Toxic/Harmful)Handle only in a certified chemical fume hood. Avoid dust/aerosol generation.[3][5]
Skin IrritationCategory 2 (Irritant)Prevent contact. Wash skin thoroughly if exposure occurs.[3][5]
Eye IrritationCategory 2A (Serious Irritant)Wear safety goggles at all times; use a face shield for splash risks.[3][5]
FlammabilityCombustible SolidKeep away from ignition sources. Use non-sparking tools.[3][5]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The most effective safety protocols begin with engineering and administrative controls.

  • Engineering Controls: All handling of 4-Ethynyl-3-fluorobenzonitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.[9][10] The workspace should be equipped with an immediately accessible eyewash station and safety shower.[4]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Never work alone when handling this compound.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is dictated by the scale and nature of the operation. The following diagram and protocols outline a logical, risk-based approach to PPE selection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Protocols cluster_2 Verification start Start: Handling 4-Ethynyl-3-fluorobenzonitrile task_scale Evaluate Task Scale & Risk start->task_scale routine Routine Use PPE - Nitrile Gloves (Single Pair) - Safety Goggles (ANSI Z87.1) - Flame-Resistant Lab Coat task_scale->routine Routine Weighing / Small Scale (<5g, low energy) elevated Elevated Risk PPE - Double Nitrile Gloves - Safety Goggles & Face Shield - Chemical-Resistant Apron - Consider Respirator task_scale->elevated Large Scale (>5g) / Spill High Energy / Aerosol Risk check Final Check: Inspect all PPE for integrity before use. routine->check elevated->check

Caption: Risk-based PPE selection workflow for handling 4-Ethynyl-3-fluorobenzonitrile.

Hand Protection: The First Barrier
  • Selection: Use high-quality, powder-free nitrile gloves. Nitrile provides excellent resistance to a broad range of chemicals and is less prone to puncture than latex.[11][12][13]

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.[10]

    • For routine handling of small quantities, a single pair is sufficient.

    • For larger quantities (>5g) or when there is a significant risk of splash, double-gloving is required. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination occurs.

    • Remove gloves immediately after handling the compound, before touching any personal items or leaving the laboratory. Dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3][5]

Eye and Face Protection: Preventing Irreversible Damage
  • Selection: ANSI Z87.1-rated, tightly fitting safety goggles are mandatory at all times.[10]

  • Protocol:

    • For routine operations, safety goggles provide adequate protection.

    • When transferring solutions, working with larger quantities, or performing any operation with a splash potential, a full-face shield must be worn over the safety goggles .[3] This protects the entire face from splashes and is a critical control for acutely toxic materials.

Body Protection: Shielding from Dermal Exposure
  • Selection: A flame-resistant (FR) lab coat is the minimum requirement.

  • Protocol:

    • Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

    • For tasks with a high splash risk, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or butyl rubber.[14]

    • Remove the lab coat immediately if it becomes contaminated and decontaminate or dispose of it according to your institution's EHS guidelines.

Respiratory Protection: For Non-Routine Events
  • Selection: Under normal operating conditions within a fume hood, respiratory protection is not required.

  • Protocol:

    • For spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator is necessary.[15]

    • A full-face respirator with combination cartridges for organic vapors and particulates (P100) is recommended as it also provides superior eye protection.[9][10] All users must be medically cleared and fit-tested before using a respirator.

Operational and Disposal Plans

Safe Handling & Storage:

  • Handling: Always use non-sparking tools.[9][10] Avoid any actions that could generate dust, such as scraping.[9][10] When making solutions, add the solid to the solvent slowly.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[4][9] Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals, away from incompatible materials like strong oxidizing agents, acids, and bases.[4][6] Store in a locked cabinet or area to control access.[3][15]

Spill Response & Disposal:

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS department.

    • For small spills inside a fume hood, don the appropriate elevated-risk PPE (double gloves, face shield, apron, and respirator if necessary).

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[15][9]

  • Disposal:

    • All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4]

    • Do not under any circumstances discharge the chemical or contaminated materials into the sewer system.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3][9]

By integrating this comprehensive safety framework into your daily operations, you can confidently advance your research while upholding the highest standards of laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • Fallan, C., & O'Donovan, D. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5593–5600. Retrieved from [Link]

  • Anderson, K. W., et al. (2005). Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides. The Journal of Organic Chemistry, 70(23), 9470–9476. Retrieved from [Link]

  • WISE Worksafe. (2021, February 24). Nitrile PPE Gloves: A Better Fit All Round. Retrieved from [Link]

  • Sádaba, R. B., et al. (2022). The Influence of Ethynyl In-Chain Crosslinkers on the Properties of 6FDA-Based Polyimides. Polymers, 15(1), 38. Retrieved from [Link]

  • Szpera, R., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(7), 3257–3307. Retrieved from [Link]

  • Clark, J. (2023, January 22). Preparation of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?. Retrieved from [Link]

  • Allen, F. H., et al. (2014). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(1), 129-139. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051-5053. Retrieved from [Link]

  • Eagle National Supply. (2026, February 23). Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Retrieved from [Link]

  • Wang, Z., et al. (2023). Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl–arylsulfonamide. Organic Letters, 25(5), 834–838. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Fiveable. (2025, August 15). Aryl Nitriles Definition. Retrieved from [Link]

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